molecular formula C11H22N2O2 B125514 Tert-butyl 4-(methylamino)piperidine-1-carboxylate CAS No. 147539-41-1

Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Cat. No.: B125514
CAS No.: 147539-41-1
M. Wt: 214.3 g/mol
InChI Key: CZYUGTLMFHDODF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYUGTLMFHDODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572210
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-41-1
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(methylamino)piperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a key bifunctional molecule utilized extensively in medicinal chemistry and drug discovery as a versatile building block. Its structure incorporates a piperidine ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. This strategic combination of functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The basicity of the secondary amine is a critical parameter influencing its reactivity, purification, and the physiological properties of its derivatives. This guide provides a comprehensive overview of the basic properties of this compound, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
pKa of Conjugate Acid ~9.69[2]
Appearance Not specified (typically a solid)
CAS Number 147539-41-1[1]

The basicity of the secondary methylamino group is a key feature of this molecule. The pKa of its conjugate acid is approximately 9.69.[2] This value is indicative of a moderately strong base, a property conferred by the electron-donating nature of the alkyl groups attached to the nitrogen atom. The presence of the methyl group on the secondary amine slightly reduces its basicity compared to the analogous primary amine, tert-butyl 4-aminopiperidine-1-carboxylate, which has a pKa of approximately 10.1.[2] This effect can be attributed to steric hindrance and electronic effects.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Materials and Equipment
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potassium chloride (KCl)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standard pH buffers (pH 4, 7, and 10)

Methodology
  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate pH measurements.[3]

  • Sample Preparation: Accurately weigh approximately 40 µmoles (about 8.6 mg) of this compound and dissolve it in 20 mL of deionized water in a 100 mL beaker.[4] To ensure a constant ionic strength throughout the titration, add a small amount of KCl to the solution.[3]

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. Begin stirring gently. To ensure the amine is fully protonated at the start of the relevant titration, the initial pH of the solution can be made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5]

  • Titration: Fill a burette with standardized 0.1 M NaOH solution. Add the NaOH solution to the beaker in small, precise increments (e.g., 0.1 mL).[6] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[5]

  • Data Analysis:

    • Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.

  • Replication: To ensure the reliability of the results, the titration should be performed at least in triplicate.[3]

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution (this compound in H₂O + KCl) A->B D Initial pH Adjustment (optional) (Add 0.1 M HCl to pH ~2) B->D C Prepare Titrant (0.1 M NaOH) E Titrate with NaOH (Incremental addition) C->E D->E F Record pH and Volume E->F G Plot Titration Curve (pH vs. Volume of NaOH) F->G H Determine Equivalence Point G->H I Calculate pKa (pH at half-equivalence point) H->I J Repeat Experiment (≥ 3 times) I->J J->I Average pKa

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Drug Development

The basicity of the secondary amine in this compound is of significant importance in drug development for several reasons:

  • Salt Formation: The basic nitrogen allows for the formation of pharmaceutically acceptable salts. Salt formation can improve the solubility, stability, and bioavailability of the final active pharmaceutical ingredient (API).

  • Reactivity: The nucleophilicity of the amine, which is related to its basicity, dictates its reactivity in subsequent synthetic steps, such as alkylation, acylation, or reductive amination.

  • Biological Activity: For derivatives where the piperidine nitrogen interacts with biological targets (e.g., receptors, enzymes), the pKa determines the protonation state at physiological pH (~7.4). The charge of the molecule can be crucial for its binding affinity and mechanism of action. For instance, this compound has been investigated for its inhibitory effects on enzymes like β-secretase and acetylcholinesterase, where such interactions are critical.[2]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. A thorough understanding of its basic properties, particularly the pKa of its secondary amine, is essential for its effective utilization in the synthesis of novel therapeutic agents. The experimental protocol detailed in this guide provides a reliable method for the determination of this critical parameter, enabling researchers to make informed decisions during the drug design and development process.

References

An In-depth Technical Guide to Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147539-41-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(methylamino)piperidine-1-carboxylate, registered under CAS number 147539-41-1, is a key heterocyclic compound widely utilized in medicinal chemistry and organic synthesis.[1] Structurally, it features a piperidine ring functionalized with a methylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This Boc group is crucial as it enhances the compound's stability and solubility in organic solvents, making it an exceptionally versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Its application spans the development of novel therapeutics, including kinase inhibitors and agents targeting neurodegenerative diseases.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2][3] The presence of the Boc protecting group makes it stable for use in a variety of synthetic transformations.[1]

PropertyValueSource
CAS Number 147539-41-1[4]
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.30 g/mol [4]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 289.0 ± 33.0 °C (Predicted)[2][5]
Density 1.005 g/mL at 25 °C[2]
Refractive Index n20/D 1.468[2]
Flash Point >110 °C[2][3]
Storage Temperature 2-8°C[2]
pKa 10.19 ± 0.20 (Predicted)[2]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is through the reductive amination of N-Boc-4-piperidone.[1][2] This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials: N-Boc-4-piperidone Methylamine Solution Reaction Reductive Amination Start->Reaction Combine Product This compound Reaction->Product Yields Conditions Conditions: - Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) - Solvent (e.g., Ethanol, THF) - Room Temperature Conditions->Reaction Purification Purification: - Extraction - Column Chromatography Product->Purification Final Final Pure Product Purification->Final Applications Compound Tert-butyl 4-(methylamino) piperidine-1-carboxylate Intermediate Versatile Chemical Intermediate Compound->Intermediate Modification Chemical Modification (e.g., N-Arylation, N-Acylation) Intermediate->Modification Undergoes Therapeutics Therapeutic Agents Modification->Therapeutics To create Kinase Kinase Inhibitors (Oncology) Therapeutics->Kinase Neuro Neuroprotective Agents (e.g., Alzheimer's) Therapeutics->Neuro Antiviral Antiviral Drugs Therapeutics->Antiviral

References

Tert-butyl 4-(methylamino)piperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-(methylamino)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

This compound is a nitrogen-containing heterocyclic compound. It features a piperidine ring with a methylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] The Boc group is instrumental in synthetic chemistry, enhancing the compound's stability and solubility in organic solvents during multi-step syntheses.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[2]
CAS Number147539-41-1[1][2][3][4]
InChIKeyCZYUGTLMFHDODF-UHFFFAOYSA-N[1][2]
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC[2]

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any chemical compound, crucial for reaction stoichiometry and analytical characterization.

Table 2: Molecular and Physical Data

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂[2][3][4]
Molecular Weight214.30 g/mol [2][4]
Exact Mass214.168127949 Da[2]
PurityTypically available at >95% or >98%[5]
Storage Conditions2-8°C, inert atmosphere, keep in dark place[3][4]

Structural Representation

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Figure 1: 2D Structure of the Molecule

Synthesis and Applications

Synthesis: The synthesis of this compound generally involves multiple steps, starting from piperidine-based precursors. A common synthetic strategy includes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting a suitable piperidine derivative with di-tert-butyl dicarbonate. Following the Boc protection, the methylamino group is introduced at the 4-position of the piperidine ring through methods like reductive amination or nucleophilic substitution.[5] Rigorous purification using techniques such as column chromatography or recrystallization is necessary to achieve the high purity required for its applications.[5]

Applications: This compound is a versatile building block in organic synthesis, particularly in the development of more complex molecules for medicinal chemistry.[1] It has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's, by showing inhibitory effects on enzymes like β-secretase and acetylcholinesterase.[1] Furthermore, derivatives of this compound have been studied for their potential as protein kinase inhibitors in cancer research.[1]

Safety and Handling

This compound is associated with several hazards. It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Additionally, it is considered very toxic to aquatic life.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.

References

Structure elucidation of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Introduction

This compound is a key synthetic intermediate in medicinal chemistry, frequently utilized as a versatile building block in the development of novel therapeutic agents.[1] Its structure, featuring a piperidine core with a secondary amine and a tert-butyloxycarbonyl (Boc) protecting group, allows for diverse chemical modifications. The Boc group enhances stability and solubility during synthetic transformations, making it a valuable precursor for creating more complex molecules, including kinase and enzyme inhibitors.[1] Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a detailed overview of the analytical techniques and data interpretation used to elucidate and confirm the structure of this compound.

Compound Identification

A unique chemical entity is defined by its fundamental properties. For the target compound, these are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 147539-41-1[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2][3][4]
Molecular Weight 214.30 g/mol [2][3]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC[2]
InChIKey CZYUGTLMFHDODF-UHFFFAOYSA-N[2]

Experimental Protocols & Data Interpretation

The elucidation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR): A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans (1024 or more) are required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data & Interpretation: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Confirmation
~3.90 - 4.10broad multiplet2HPiperidine H (axial, adjacent to N-Boc)Confirms piperidine ring protons near the electron-withdrawing carbamate.
~2.80 - 3.00multiplet2HPiperidine H (equatorial, adjacent to N-Boc)Confirms piperidine ring protons near the electron-withdrawing carbamate.
~2.50 - 2.65multiplet1HPiperidine H (at C4)Identifies the proton at the point of substitution.
~2.40singlet3HN-CH₃ (Methylamino)Confirms the presence of the methyl group on the secondary amine.
~1.80 - 1.95multiplet2HPiperidine H (axial, adjacent to C4)Confirms the piperidine ring structure.
~1.45singlet9HC(CH₃)₃ (tert-Butyl)A strong singlet integrating to 9 protons is characteristic of a Boc group.[1]
~1.20 - 1.35multiplet2HPiperidine H (equatorial, adjacent to C4)Confirms the piperidine ring structure.

¹³C NMR Data & Interpretation: The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentStructural Confirmation
~154.9C=O (Carbamate)Confirms the carbonyl carbon of the Boc protecting group.[1]
~79.2C (CH₃)₃ (tert-Butyl)Identifies the quaternary carbon of the tert-butyl group.
~52.0Piperidine C4Carbon atom bearing the methylamino substituent.
~43.5Piperidine C2, C6Carbons adjacent to the nitrogen of the carbamate.
~34.0N-C H₃ (Methylamino)Confirms the methyl carbon of the methylamino group.
~32.5Piperidine C3, C5Carbons adjacent to the C4 position.
~28.4C(C H₃)₃ (tert-Butyl)Confirms the three equivalent methyl carbons of the Boc group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Experimental Protocol (Electrospray Ionization - ESI): A dilute solution of the sample is infused into the electrospray ionization source of a mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the molecular formula.

MS Data & Interpretation:

m/z (Mass-to-Charge Ratio)IonInterpretation
~215.1754[M+H]⁺The protonated molecular ion confirms the molecular weight of 214.30 g/mol . The exact mass corresponds to the molecular formula C₁₁H₂₂N₂O₂.[1]
~159.1179[M - C₄H₈ + H]⁺Fragmentation peak corresponding to the loss of isobutylene from the tert-butyl group, a characteristic fragmentation of Boc-protected amines.
~115.1229[M - Boc + H]⁺Fragmentation peak corresponding to the loss of the entire Boc group (C₅H₉O₂).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600 cm⁻¹.

IR Data & Interpretation:

Frequency (cm⁻¹)Vibration TypeFunctional GroupStructural Confirmation
~3320N-H StretchSecondary AmineIndicates the presence of the methylamino group's N-H bond.[1]
~2970 - 2850C-H StretchAlkanes (Piperidine, Methyl, t-Butyl)Confirms the aliphatic nature of the molecule.
~1685C=O StretchCarbamateA strong absorption band characteristic of the carbonyl in the Boc protecting group.[1][5]
~1160C-N StretchAmine/CarbamateConfirms the presence of carbon-nitrogen bonds.

Synthesis Overview

Understanding the synthetic pathway provides additional confidence in the proposed structure. A common route involves the reductive amination of N-Boc-4-piperidone.[1] This method directly installs the methylamino group at the 4-position of the Boc-protected piperidine ring, aligning with the elucidated structure.

G A N-Boc-4-piperidone C Imine Intermediate A->C + B Methylamine (CH₃NH₂) B->C E This compound C->E D Sodium Triacetoxyborohydride (Reducing Agent) D->E Reduction

Caption: Reductive amination synthesis pathway.

Structure Elucidation Workflow

The logical flow for confirming the molecule's structure integrates data from multiple analytical techniques. Each piece of data corroborates others to build a complete and unambiguous picture of the molecular architecture.

G cluster_data Spectroscopic Data cluster_structure Structural Features MS MS [M+H]⁺ = 215.1754 Formula Molecular Formula C₁₁H₂₂N₂O₂ MS->Formula IR IR C=O: ~1685 cm⁻¹ N-H: ~3320 cm⁻¹ Boc_Group Boc Group IR->Boc_Group C=O Methylamino Methylamino Group IR->Methylamino N-H H_NMR ¹H NMR δ ~1.45 (9H, s) δ ~2.40 (3H, s) H_NMR->Boc_Group t-Butyl H_NMR->Methylamino N-CH₃ C_NMR ¹³C NMR δ ~154.9 (C=O) δ ~79.2 (Quat C) δ ~28.4 (CH₃) C_NMR->Boc_Group Final Confirmed Structure Formula->Final Boc_Group->Final Methylamino->Final Piperidine Piperidine Core Piperidine->Final

Caption: Logical workflow for structure confirmation.

Conclusion

The collective evidence from NMR, MS, and IR spectroscopy provides a definitive and consistent structural assignment for this compound. The ¹H and ¹³C NMR data confirm the complete carbon-hydrogen framework, including the piperidine ring, the Boc protecting group, and the methylamino substituent. Mass spectrometry validates the molecular formula and weight, while IR spectroscopy confirms the presence of key functional groups. This rigorous, multi-faceted analytical approach is essential for ensuring the quality and identity of this important synthetic intermediate for research and drug development professionals.

References

Spectroscopic Profile of tert-butyl 4-(methylamino)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile piperidine derivative, tert-butyl 4-(methylamino)piperidine-1-carboxylate. This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in drug discovery and development workflows.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound, with its key functional groups, is intrinsically linked to its spectroscopic signature. The tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, and the methylamino substituent each give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G Structural Features and Spectroscopic Correlation cluster_structure This compound cluster_spectroscopy Expected Spectroscopic Signals structure structure NMR NMR Signals ¹H: ~1.4 ppm (s, 9H), ~2.4 ppm (s, 3H), ~2.6-2.8 ppm (m, 3H), ~3.9-4.1 ppm (m, 2H), ~1.2-1.9 ppm (m, 4H) ¹³C: ~155 ppm (C=O), ~79 ppm (C(CH₃)₃), ~52 ppm (CH-N), ~40 ppm (CH₂-N), ~33 ppm (CH₃-N), ~31 ppm (piperidine CH₂), ~28 ppm ((CH₃)₃) structure->NMR Proton and Carbon Environments MS Mass Spectrometry [M+H]⁺ at m/z ~215.18 structure->MS Molecular Weight IR Infrared Spectroscopy ~3300-3500 cm⁻¹ (N-H stretch) ~2970 cm⁻¹ (C-H stretch) ~1680-1720 cm⁻¹ (C=O stretch) structure->IR Functional Groups

Caption: Correlation of the chemical structure of this compound with its expected NMR, MS, and IR spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9-4.1m2HPiperidine H-2ax, H-6ax
~2.6-2.8m3HPiperidine H-2eq, H-6eq, H-4
~2.4s3HN-CH₃
~1.7-1.9m2HPiperidine H-3ax, H-5ax
~1.4s9HC(CH₃)₃
~1.2-1.4m2HPiperidine H-3eq, H-5eq
Variablebr s1HN-H
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155C=O (Boc)
~79C(CH₃)₃
~52C-4 (piperidine)
~40C-2, C-6 (piperidine)
~33N-CH₃
~31C-3, C-5 (piperidine)
~28C(CH₃)₃

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

ParameterValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.31 g/mol
Ionization ModeElectrospray Ionization (ESI)
Observed Ion[M+H]⁺
m/z~215.18

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
~3300-3500N-H stretch (secondary amine)
~2970C-H stretch (aliphatic)
~1680-1720C=O stretch (carbamate)
~1450C-H bend (alkane)
~1160C-N stretch

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts. proc2->proc3

Caption: A generalized workflow for acquiring NMR spectra of this compound.

Detailed Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Temperature: Room temperature.

  • Pulse Programs: Standard single-pulse experiments for ¹H and ¹³C{¹H} NMR.

Mass Spectrometry Protocol

G Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source. prep1->acq1 acq2 Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). acq1->acq2 proc1 Identify the [M+H]⁺ ion peak. acq2->proc1 proc2 Compare the observed m/z with the calculated exact mass. proc1->proc2

Caption: A typical workflow for obtaining the ESI mass spectrum of the title compound.

Detailed Parameters:

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Solvent: Methanol or acetonitrile.

  • Ionization Mode: Positive ion mode.

Infrared Spectroscopy Protocol

G Infrared Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_choice Choose Method prep_film Place a drop of the neat liquid sample between two KBr or NaCl plates. prep_choice->prep_film prep_kbr Grind a small amount of sample with dry KBr powder and press into a pellet. prep_choice->prep_kbr acq1 Place the sample in the FT-IR spectrometer. prep_film->acq1 prep_kbr->acq1 acq2 Acquire the spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 Identify the characteristic absorption bands for the functional groups. acq2->proc1

Caption: Common sample preparation and data acquisition workflow for FT-IR analysis.

Detailed Parameters:

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: As a neat thin film on KBr or NaCl plates, or as a KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

This guide provides foundational spectroscopic data and standardized protocols for the characterization of this compound. Adherence to these methodologies will ensure the generation of reliable and consistent data, which is essential for its application in research and development.

IUPAC name for 1-Boc-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl 4-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents and has shown potential as a modulator of enzymes implicated in neurodegenerative diseases. This document details its chemical properties, synthesis, characterization, and applications, with a focus on its role in drug development.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly known as 1-Boc-4-(methylamino)piperidine is This compound .[1][2][3] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents, making it a highly adaptable intermediate in multi-step organic synthesis.[4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 147539-41-1[1][5][6]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][6]
Molecular Weight 214.30 g/mol [1][2]
Boiling Point 289.0 ± 33.0 °C (Predicted)[5][6]
Density 1.005 g/mL at 25 °C[5][7]
Refractive Index n20/D 1.468[5][7]
Appearance Colorless to pale yellow liquid[5][6]
Storage Temperature 2-8°C[5][7]
Spectral and Analytical Data

Characterization of this compound is typically achieved through spectroscopic methods. The following table presents key analytical data used to confirm its structure and purity.

AnalysisDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.01 (m, 2H), 2.79 (m, 2H), 2.48 (m, 1H), 2.42 (s, 3H), 1.83 (m, 2H), 1.44 (s, 9H), 1.28-1.15 (m, 2H)[5][6]
Mass Spectrum (ESI, cation mode) m/z: 215.3 [M + H]⁺[5][6]
Purity (Typical) >95% or >98%[8]

Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves the reductive amination of N-(tert-Butoxycarbonyl)-4-piperidone. This common and efficient method is widely cited for its high yield.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the protection of the piperidine nitrogen, followed by the key reductive amination step.

G cluster_0 Step 1: Boc Protection (Optional) cluster_1 Step 2: Reductive Amination Piperidine Piperidine Derivative BocPiperidone N-Boc-4-piperidone Piperidine->BocPiperidone Base (e.g., TEA) BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->BocPiperidone Product This compound BocPiperidone->Product Methylamine Methylamine Methylamine->Product Catalyst Reducing Agent (e.g., H₂, Pd/C) Catalyst->Product

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the laboratory-scale synthesis of the title compound.[5][6]

Materials:

  • N-(tert-Butoxycarbonyl)-4-piperidone (10.00 g, 50.19 mmol)

  • Methylamine (33% solution in ethanol, 27 mL, 0.20 mol)

  • 10% Palladium on Carbon (Pd/C) catalyst (1.00 g, 10 wt%)

  • Formic acid (46 mg, 1.00 mmol)

  • Ethanol (75 mL)

Procedure:

  • A suspension of N-Boc-4-piperidone, 10% Pd/C, methylamine solution, and formic acid in ethanol is prepared in a high-pressure autoclave.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is pressurized to 4 MPa with hydrogen.

  • The mixture is stirred at 50°C overnight.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure (in vacuum) to yield the final product.

Results:

  • Product: this compound

  • Appearance: Pale yellow liquid

  • Yield: 10.70 g (99%)[5][6]

Applications in Drug Development

This piperidine derivative is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature, possessing both a protected secondary amine and a free secondary amine that can be further functionalized.

Role in Alzheimer's Disease Research

This compound has been investigated for its potential therapeutic properties in neurodegenerative diseases like Alzheimer's.[4] It has demonstrated inhibitory effects on key enzymes involved in the disease's pathophysiology.[4]

Enzyme Inhibition Data:

Target EnzymeMetricValueReference
β-secretase (BACE1) IC₅₀15.4 nM[4]
Acetylcholinesterase (AChE) Kᵢ0.17 µM[4]

BACE1 is the rate-limiting enzyme that initiates the cleavage of Amyloid Precursor Protein (APP), leading to the formation of amyloid-β (Aβ) peptides.[9] The aggregation of these peptides forms the amyloid plaques characteristic of Alzheimer's disease.[9][10] Inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production.

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation BACE1 β-secretase (BACE1) BACE1->APP catalyzes gamma_secretase γ-secretase gamma_secretase->C99 catalyzes Inhibitor tert-butyl 4-(methylamino)piperidine- 1-carboxylate Inhibitor->BACE1 Inhibits

Caption: Amyloidogenic pathway and the inhibitory action on BACE1.

The cholinergic hypothesis of Alzheimer's suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[6][11] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft.[11] By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, enhancing cholinergic neurotransmission.[2]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release Choline_Acetate Choline + Acetate ACh_synapse->Choline_Acetate Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binds AChE AChE AChE->ACh_synapse Inhibitor AChE Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Acetylcholinesterase action in the synapse and its inhibition.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of the antibacterial agent balofloxacin.[1][5] The piperidine moiety is incorporated into the final structure of the drug, highlighting the compound's utility in constructing complex bioactive molecules.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A standard method to determine AChE inhibitory activity is the colorimetric assay developed by Ellman.[12]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 405-412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add buffer, DTNB solution, and the test compound solution to each well. Include a positive control (a known AChE inhibitor) and a negative control (solvent only).

  • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the acetylthiocholine substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at 405 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the reaction rates for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug development industries. Its well-defined synthesis, versatile chemical nature, and demonstrated biological activity as an enzyme inhibitor make it a valuable tool for researchers. The data and protocols presented in this guide underscore its importance as both a synthetic building block for complex therapeutics and a lead structure for the development of novel treatments for neurodegenerative disorders.

References

Key chemical features of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl 4-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-Boc-4-methylaminopiperidine, is a heterocyclic organic compound featuring a piperidine ring.[1][2] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, and a methylamino group is attached at the 4-position.[1] This compound is a versatile building block and a key intermediate in medicinal chemistry and drug discovery. The Boc protecting group enhances its stability and solubility during synthetic processes, making it a valuable component in the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1][3] Its structure allows for further functionalization, particularly at the secondary amine, which can engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
IUPAC Name This compound[2]
CAS Number 147539-41-1[2]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [2][4]
Density 1.01 g/cm³[]
Boiling Point 289 °C at 760 mmHg[]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC[1][2]
InChI Key CZYUGTLMFHDODF-UHFFFAOYSA-N[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The characteristic spectral data are presented below.

Technique Data
¹H-NMR - Singlet at ~1.4 ppm (tert-butyl group) - Multiplet at 3.0–3.5 ppm (piperidine CH₂) - Broad peak at 2.8 ppm (N-methyl group)[1]
¹³C-NMR - Carbonyl carbon of the Boc group at ~155 ppm[1]
IR Spectroscopy - N-H stretches in the range of 3300–3500 cm⁻¹ - Carbonyl (C=O) peak between 1680–1720 cm⁻¹[1]
Mass Spectrometry - Electrospray Ionization (ESI-MS) typically shows [M+H]⁺ at m/z 229.32[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a reductive amination process. This typically involves the reaction of a Boc-protected piperidone derivative with methylamine.

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow Start tert-butyl 4-oxopiperidine-1-carboxylate Reaction1 Reductive Amination Start->Reaction1 Reagent1 Methylamine Reagent1->Reaction1 Product tert-butyl 4-(methylamino)piperidine- 1-carboxylate Reaction1->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction1 Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General Synthesis Workflow

Experimental Protocol: Reductive Amination

This protocol describes a typical procedure for the synthesis of this compound using sodium triacetoxyborohydride.[6]

  • Reaction Setup : To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) and methylamine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.[6]

  • Reaction Execution : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up : Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.[6]

Key Chemical Reactions

A primary reaction involving this molecule is the removal of the Boc protecting group (deprotection) to liberate the secondary amine on the piperidine ring. This is a crucial step for subsequent synthetic modifications.

Boc Deprotection

The Boc group is acid-labile and can be removed under acidic conditions.[1][7] The choice of acid can influence the outcome, with strong acids like trifluoroacetic acid (TFA) ensuring complete deprotection.[7]

Deprotection_Reaction Boc Deprotection Reaction StartingMaterial tert-butyl 4-(methylamino)piperidine- 1-carboxylate Reaction Deprotection StartingMaterial->Reaction Reagent Acid (e.g., TFA or HCl) Reagent->Reaction Product 4-(Methylamino)piperidine Reaction->Product Byproducts CO₂ + Isobutylene Reaction->Byproducts

Caption: Boc Deprotection Reaction

Experimental Protocol: Boc Deprotection with TFA

This protocol details the complete removal of the Boc group using trifluoroacetic acid.[1][7]

  • Reaction Setup : Dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.[7]

  • Reagent Addition : Cool the solution to 0 °C using an ice bath and slowly add trifluoroacetic acid (TFA) (typically 10 equivalents).[7]

  • Reaction Execution : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[1][7]

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]

  • Isolation : Add cold diethyl ether to the residue to precipitate the product, often as a salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of complex molecules with therapeutic potential.[8] Its bifunctional nature, with a protected secondary amine and a reactive secondary amine, allows for sequential and controlled synthetic modifications.

It has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease.[1] Studies have shown its inhibitory effects on enzymes such as β-secretase and acetylcholinesterase, which are implicated in the pathophysiology of Alzheimer's.[1] For instance, it has demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase.[1]

Drug_Discovery_Role Role as a Synthetic Building Block Compound tert-butyl 4-(methylamino)piperidine- 1-carboxylate Step1 Step 1: Functionalization at Methylamino Group Compound->Step1 Intermediate1 Functionalized Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Step 3: Functionalization at Piperidine Nitrogen Intermediate2->Step3 FinalMolecule Complex Bioactive Molecule (e.g., Kinase Inhibitor) Step3->FinalMolecule

Caption: Role as a Synthetic Building Block

Safety and Handling

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Category GHS Classification
Acute Toxicity, Oral H301: Toxic if swallowed (Danger)[2]
Skin Corrosion/Irritation H315: Causes skin irritation (Warning)[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation (Warning)[2]
Specific Target Organ Toxicity H335: May cause respiratory irritation (Warning)[2]
Hazardous to the Aquatic Environment H400: Very toxic to aquatic life (Warning)[2]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and safety goggles.[1]

  • Engineering Controls : Use a fume hood or glovebox to prevent inhalation of any dust or aerosols.[1][9]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][4]

  • Spill Management : Absorb spills with an inert material and dispose of it as hazardous waste.[1]

Conclusion

This compound is a compound of significant interest in the field of organic synthesis and drug development. Its well-defined chemical properties, versatile reactivity, and established synthetic and derivatization protocols make it an invaluable tool for medicinal chemists. The strategic use of the Boc protecting group allows for selective functionalization, enabling the construction of complex molecular architectures for the development of novel therapeutics. Proper understanding of its characteristics and adherence to safety guidelines are essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, and their functionalization often necessitates the use of protecting groups. This technical guide provides a comprehensive overview of the solubility and stability of Boc-protected piperidines, critical parameters for reaction optimization, purification, formulation, and storage. This document details qualitative and quantitative solubility data in common organic solvents, explores the stability of the Boc group under various conditions, and furnishes detailed experimental protocols for the determination of these properties.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting a wide range of diseases. The synthesis of complex piperidine derivatives often requires the temporary protection of the piperidine nitrogen to control its reactivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its ease of installation, general stability to a range of reaction conditions, and facile cleavage under acidic conditions.[1][2]

A thorough understanding of the solubility and stability of Boc-protected piperidine intermediates is paramount for efficient drug development. Solubility dictates the choice of appropriate solvents for synthesis, purification, and formulation, while stability information is crucial for designing robust synthetic routes, preventing degradation, and ensuring the quality and shelf-life of intermediates and final products. This guide aims to provide a detailed resource on these key physicochemical properties for professionals in the pharmaceutical and chemical research fields.

Solubility of Boc-Protected Piperidines

The solubility of a Boc-protected piperidine is primarily governed by the interplay between the nonpolar, bulky Boc group and the polarity of the piperidine ring and any other substituents present on it.

Factors Influencing Solubility

Several factors influence the solubility of Boc-protected piperidines:

  • Substituents on the Piperidine Ring: The presence of polar functional groups, such as hydroxyl (-OH) or carboxylic acid (-COOH), can increase solubility in polar solvents. Conversely, large, nonpolar substituents will enhance solubility in nonpolar organic solvents.[3]

  • Solvent Polarity: Boc-protected piperidines generally exhibit good solubility in a range of polar aprotic and protic organic solvents. Their solubility in nonpolar solvents and water is often limited.[3][4]

  • Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.

  • Crystallinity: The crystal lattice energy of the solid-state material can significantly impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of several common Boc-protected piperidines in a variety of laboratory solvents.

CompoundSolventSolubilityReference(s)
N-Boc-4-hydroxypiperidine Dichloromethane (DCM)Soluble[3]
ChloroformSoluble[3]
MethanolSoluble[3]
EthanolSoluble (≥10 mg/mL)[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble (≥10 mg/mL)[3]
WaterPoorly Soluble[3]
PBS (pH 7.2)Sparingly Soluble (1-10 mg/mL)[3]
(R)-3-(Boc-Amino)piperidine MethanolSoluble
EthanolSoluble
1-N-Boc-4-(Phenylamino)piperidine DMF15 mg/mL
DMSO25 mg/mL
Ethanol25 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
1-Boc-piperidine-4-carboxylic acid MethanolSoluble[5]
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid MethanolSoluble[5]
Quantitative Solubility Data

Quantitative solubility data for Boc-protected piperidines is not extensively available in the literature, highlighting the need for experimental determination for specific compounds and solvent systems. The following table presents some of the available quantitative data.

CompoundSolventSolubilityTemperature (°C)Reference(s)
N-Boc-4-hydroxypiperidine Ethanol≥10 mg/mLNot Specified[3]
DMSO≥10 mg/mLNot Specified[3]
PBS (pH 7.2)1-10 mg/mLNot Specified[3]
1-N-Boc-4-(Phenylamino)piperidine DMF15 mg/mLNot Specified
DMSO25 mg/mLNot Specified
Ethanol25 mg/mLNot Specified
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLNot Specified
Amino-PEG12-Boc DMSO100 mg/mLNot Specified[6]

Stability of Boc-Protected Piperidines

The stability of the Boc protecting group is a critical consideration in the design of synthetic routes and for the storage of Boc-protected piperidine intermediates. The Boc group is known for its stability under basic and nucleophilic conditions, but its lability in the presence of acid is its defining characteristic.[2]

Stability Under Different Conditions
  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7] It is generally stable to weak acids, but prolonged exposure or elevated temperatures can lead to deprotection. The rate of cleavage is dependent on the acid concentration, with some studies suggesting a second-order dependence on HCl concentration.[8]

  • Basic Conditions: The Boc group is highly stable under basic conditions, including the presence of amines like piperidine and strong bases such as sodium hydroxide. This orthogonality to base-labile protecting groups like Fmoc is a key advantage in peptide synthesis.[2]

  • Reductive and Oxidative Conditions: The Boc group is generally stable to catalytic hydrogenation (e.g., H₂/Pd-C) and a variety of mild oxidizing agents.[2]

  • Thermal Stability: The Boc group can be cleaved at elevated temperatures, often in refluxing solvents.[9] This thermal lability is substrate-dependent and can be utilized as an acid-free deprotection strategy. Studies have shown that deprotection can occur at temperatures far above 37°C.[10]

Degradation Pathways and Side Reactions

The primary degradation pathway for Boc-protected piperidines under acidic conditions is the cleavage of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutene and carbon dioxide.[7]

Boc_Deprotection_Mechanism

Acid-catalyzed deprotection mechanism of a Boc-protected piperidine.

Potential side reactions, particularly in the context of peptide synthesis, include:

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of amino acids. Scavengers like anisole or thioanisole are often used to prevent this.[7]

  • Aspartimide Formation: In peptide synthesis, piperidine used for Fmoc deprotection can catalyze the formation of aspartimide from aspartic acid residues.[11]

  • Aza-Michael Addition: Piperidine can undergo an aza-Michael addition to maleimide groups if present in the molecule.[11]

Experimental Protocols

Solubility Determination

This method provides accurate quantitative solubility data.

Materials:

  • Boc-protected piperidine

  • Selected solvent

  • Vials with caps

  • Syringe and syringe filter (chemically compatible with the solvent)

  • Pre-weighed dish

  • Shaker/agitator at a constant temperature

  • Drying oven or vacuum desiccator

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the Boc-protected piperidine to a known volume of the solvent in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle.

  • Filtration: Carefully filter the supernatant using a syringe filter to remove any undissolved microcrystals.

  • Measurement: Transfer a precise volume of the clear filtrate to a pre-weighed dish.

  • Evaporation: Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator.

  • Calculation: Cool the dish and weigh it to determine the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL).

Gravimetric_Solubility_Workflow

Experimental workflow for determining solubility via the gravimetric method.

A widely used method for determining equilibrium solubility.

Materials:

  • Boc-protected piperidine

  • Selected solvent

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess of the solid Boc-protected piperidine to a vial containing a known volume of the solvent.

  • Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Stability Assessment

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.

Materials:

  • Boc-protected piperidine

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable column and detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Boc-protected piperidine in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution and keep at room temperature or elevated temperature for a defined period.

    • Base Hydrolysis: Mix the stock solution with a basic solution and keep at room temperature or elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an oxidizing agent and keep at room temperature for a defined period.

    • Thermal Degradation: Expose both solid and solution samples to elevated temperatures in an oven.

    • Photodegradation: Expose solid and solution samples to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Forced_Degradation_Workflow

Workflow for a forced degradation study.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing thermal stability.

Procedure (General):

  • TGA: A sample of the Boc-protected piperidine is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the change in mass as a function of temperature, indicating the temperature at which decomposition occurs.

  • DSC: A sample is heated or cooled, and the heat flow to or from the sample is measured relative to a reference. This provides information on melting point, phase transitions, and decomposition.[12]

Boc Protection and Deprotection

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, NaOH, or DMAP)

  • Solvent (e.g., THF, dichloromethane, water)

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of Boc₂O to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate workup to isolate the N-Boc protected piperidine.[13]

Materials:

  • Boc-protected piperidine

  • Strong acid (e.g., TFA in DCM, or HCl in dioxane)

Procedure:

  • Dissolve the Boc-protected piperidine in a suitable solvent (e.g., DCM).

  • Slowly add the strong acid to the solution. The reaction is often exothermic and evolves gas, so adequate ventilation is necessary.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected piperidine salt.[7][14]

Conclusion

The solubility and stability of Boc-protected piperidines are critical parameters that significantly impact the efficiency and success of synthetic and drug development endeavors. While general trends can be predicted based on molecular structure, experimental determination remains essential for obtaining accurate data for specific compounds. This guide provides a foundational understanding of these properties, along with detailed experimental protocols to aid researchers in their work. A thorough characterization of the solubility and stability of Boc-protected piperidine intermediates will facilitate more robust and reproducible synthetic processes, leading to higher quality materials for pharmaceutical research and development.

References

Commercial Availability and Synthetic Guide for tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(methylamino)piperidine-1-carboxylate, a key building block in medicinal chemistry, is widely utilized in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a Boc-protected piperidine ring with a secondary amine, makes it a versatile intermediate for introducing the 4-(methylamino)piperidine moiety into target molecules. This guide provides an in-depth overview of its commercial availability and a detailed experimental protocol for its synthesis.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich64004297%1g, 5g, 25g
BLDpharmBD1843998%1g, 5g, 10g, 25g, 100g, 500g
BOC Sciences147539-41-198%Custom quantities
BenchChemB125514>95%Inquire for details
Lead SciencesBD1843998%1g, 5g, 10g, 25g, 100g, 500g

Synthetic Protocol

The most common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established synthetic procedures.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (catalytic amount, if using STAB or NaBH₃CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent), add dichloromethane. Stir the mixture until the starting material is fully dissolved.

  • Addition of Amine: Add the methylamine solution (1.5-2 equivalents) to the reaction mixture.

  • pH Adjustment (if applicable): If using sodium triacetoxyborohydride or sodium cyanoborohydride, add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add the reducing agent (1.5 equivalents) to the stirring solution. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials: - tert-butyl 4-oxopiperidine-1-carboxylate - Methylamine Reaction Reductive Amination: - Solvent (e.g., DCM) - Reducing Agent (e.g., STAB) - Stir at RT Start->Reaction 1. Reaction Setup Workup Aqueous Work-up: - Quench with NaHCO₃ - Extraction with DCM - Brine wash - Drying Reaction->Workup 2. Quenching & Extraction Purification Purification: - Concentration - Column Chromatography Workup->Purification 3. Isolation Product Final Product: This compound Purification->Product 4. Pure Compound

Caption: Synthetic workflow for this compound.

The Strategic Application of the N-Boc Protecting Group in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, often requiring precise control over the reactivity of the nitrogen atom, heavily relies on the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone of modern organic synthesis due to its robustness, ease of introduction, and facile, selective cleavage under acidic conditions. This technical guide provides an in-depth exploration of the N-Boc protecting group in the context of piperidine synthesis, detailing its introduction, removal, and its critical role in enabling complex molecular construction.

Core Principles of N-Boc Protection

The N-Boc group, attached to the piperidine nitrogen, forms a carbamate. This transformation is fundamental to synthetic strategies for several key reasons:

  • Reduced Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate, significantly diminishing its nucleophilic and basic character.[1]

  • Increased Steric Hindrance: The bulky tert-butyl group provides steric shielding around the nitrogen, preventing its unwanted participation in reactions.[1]

  • Enhanced Solubility: The presence of the Boc group often improves the solubility of piperidine intermediates in organic solvents.[1]

  • Directing Group: The Boc group can influence the stereochemical outcome of reactions at adjacent positions on the piperidine ring.

Introduction of the N-Boc Group: Protection Strategy

The most common and efficient method for the introduction of the N-Boc group onto a piperidine nitrogen is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Reaction Mechanism

The mechanism for N-Boc protection proceeds through the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.[1]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.[1]

  • Leaving Group Departure: The intermediate collapses, resulting in the departure of a tert-butyl carbonate leaving group.

  • Byproduct Decomposition: The unstable tert-butyl carbonate decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is subsequently protonated by the conjugate acid of the base used or by a proton source in the reaction mixture.[1]

N_Boc_Protection piperidine Piperidine tetrahedral_intermediate Tetrahedral Intermediate piperidine->tetrahedral_intermediate Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->tetrahedral_intermediate base Base protonated_base Protonated Base base->protonated_base Protonation n_boc_piperidine N-Boc-Piperidine tetrahedral_intermediate->n_boc_piperidine Collapse tert_butyl_carbonate tert-Butyl Carbonate (unstable) tetrahedral_intermediate->tert_butyl_carbonate Departure of Leaving Group co2 CO₂ tert_butyl_carbonate->co2 Decomposition tert_butoxide tert-Butoxide tert_butyl_carbonate->tert_butoxide N_Boc_Deprotection n_boc_piperidine N-Boc-Piperidine protonated_carbamate Protonated Carbamate n_boc_piperidine->protonated_carbamate Protonation acid H⁺ (e.g., TFA, HCl) acid->protonated_carbamate tert_butyl_cation tert-Butyl Cation protonated_carbamate->tert_butyl_cation Fragmentation carbamic_acid Carbamic Acid Intermediate protonated_carbamate->carbamic_acid piperidine Piperidine carbamic_acid->piperidine Decarboxylation co2 CO₂ carbamic_acid->co2 synthetic_workflow start L-Glutamic Acid esterification Esterification (SOCl₂, MeOH) start->esterification diester Diester Intermediate esterification->diester boc_protection N-Boc Protection ((Boc)₂O, TEA, DMAP) diester->boc_protection n_boc_diester N-Boc Diester boc_protection->n_boc_diester reduction Reduction (NaBH₄) n_boc_diester->reduction n_boc_diol N-Boc Diol reduction->n_boc_diol tosylation Tosylation n_boc_diol->tosylation n_boc_ditosylate N-Boc Ditosylate tosylation->n_boc_ditosylate cyclization Cyclization with Amine n_boc_ditosylate->cyclization final_product 3-(N-Boc amino) Piperidine Derivative cyclization->final_product

References

Methodological & Application

Synthesis Protocol for tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery.[1] Its piperidine scaffold is a prevalent feature in many biologically active compounds due to its favorable physicochemical properties. The secondary amine functionality provides a crucial point for further chemical modification, making it a versatile intermediate in the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and prevents unwanted side reactions during subsequent synthetic steps.[1]

This document provides a detailed protocol for the synthesis of this compound via a reductive amination reaction. This widely used and robust method involves the reaction of a carbonyl compound, in this case, N-Boc-4-piperidone, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which is particularly effective for reductive aminations.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from N-Boc-4-piperidone and methylamine hydrochloride using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents

ReagentSupplierPurity
N-Boc-4-piperidoneCommercial>98%
Methylamine hydrochlorideCommercial>98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercial>95%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Triethylamine (Et₃N)Commercial>99%
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation
Brine (saturated aqueous NaCl)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Commercial
Silica gel (for column chromatography)Commercial230-400 mesh
Ethyl acetate (for column chromatography)CommercialHPLC grade
Hexane (for column chromatography)CommercialHPLC grade
Methanol (for column chromatography)CommercialHPLC grade

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and visualization chamber (UV light, potassium permanganate stain)

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-piperidone (1.0 eq), methylamine hydrochloride (1.2 eq), and anhydrous dichloromethane (DCM) to make a 0.5 M solution based on the ketone.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Formation of Imine/Enamine: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine/enamine intermediate can be monitored by TLC.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-10% methanol in dichloromethane or a gradient of ethyl acetate in hexane can be used. The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with the starting eluent (e.g., 100% hexane or 100% dichloromethane).

    • Elute the column with the gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield and Characterization Data

ParameterExpected Result
Yield 70-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.09 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.60-2.50 (m, 1H), 2.44 (s, 3H), 1.83 (d, J = 12.0 Hz, 2H), 1.45 (s, 9H), 1.25-1.15 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 154.9, 79.2, 52.3, 42.9, 34.0, 31.8, 28.4
Mass Spectrometry (ESI-MS) m/z 215.2 [M+H]⁺

Visualizations

Experimental Workflow

experimental_workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix N-Boc-4-piperidone and methylamine hydrochloride in DCM add_base Add triethylamine at 0°C start->add_base form_imine Stir at room temperature (2-4 hours) add_base->form_imine add_reductant Add NaBH(OAc)₃ at 0°C form_imine->add_reductant reduce Stir at room temperature (12-18 hours) add_reductant->reduce quench Quench with saturated NaHCO₃ reduce->quench extract Extract with DCM quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate chromatography Silica gel column chromatography concentrate->chromatography collect Collect and combine pure fractions chromatography->collect final_product Concentrate to yield pure product collect->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Logic

reaction_logic Reductive Amination Logical Pathway ketone N-Boc-4-piperidone (Carbonyl Compound) imine Imine/Enamine Intermediate ketone->imine + Amine - H₂O amine Methylamine (Nucleophile) amine->imine product This compound (Final Product) imine->product + Reducing Agent reductant NaBH(OAc)₃ (Reducing Agent) reductant->product

Caption: The logical relationship between reactants, intermediate, and the final product in the reductive amination process.

References

Application Notes and Protocols for the Reductive Amination of N-Boc-4-piperidone with Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the reductive amination of N-Boc-4-piperidone with methylamine. Two effective protocols are presented: a catalytic hydrogenation method and a method utilizing sodium triacetoxyborohydride (STAB) as the reducing agent. These protocols offer reliable and scalable routes to the target compound. Additionally, a protocol for the subsequent deprotection of the Boc group to yield 4-(methylamino)piperidine is included.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the piperidine ring is crucial for modulating the pharmacological properties of drug candidates. Reductive amination is a powerful and widely used transformation for the formation of C-N bonds, converting carbonyl compounds and amines into more substituted amines.[1] In this application note, we focus on the synthesis of this compound, a valuable building block, from N-Boc-4-piperidone and methylamine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted side reactions and allows for controlled functionalization.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent deprotection.

Table 1: Reductive Amination of N-Boc-4-piperidone with Methylamine

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Sodium Triacetoxyborohydride
Starting Materials N-Boc-4-piperidone, Methylamine (33% in ethanol), 10% Pd/C, Formic acidN-Boc-4-piperidone, Methylamine hydrochloride, Sodium triacetoxyborohydride, Acetic acid
Solvent EthanolDichloromethane (DCM)
Reaction Temperature 50°C0°C to Room Temperature
Reaction Time Overnight16 hours
Yield 99%[3]~70-80% (representative for similar reactions)
Purity High (product used directly)[3]>95% after purification

Table 2: Deprotection of this compound

ParameterDeprotection Protocol
Starting Material This compound
Reagent 4M HCl in 1,4-Dioxane
Solvent 1,4-Dioxane
Reaction Temperature Room Temperature
Reaction Time 4 hours
Yield Quantitative (as hydrochloride salt)
Purity High

Experimental Protocols

Protocol 1: Reductive Amination via Catalytic Hydrogenation

This protocol describes the synthesis of this compound using catalytic hydrogenation.[3]

Materials:

  • N-Boc-4-piperidone

  • Methylamine (33% solution in ethanol)

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Ethanol

  • Autoclave

Procedure:

  • To a suspension of N-Boc-4-piperidone (10.00 g, 50.19 mmol) in ethanol (75 mL), add 10% Pd/C catalyst (1.00 g, 10 wt%), methylamine (33% ethanol solution, 27 mL, 0.20 mol), and formic acid (46 mg, 1.00 mmol).

  • Place the reaction mixture in an autoclave.

  • Seal the autoclave and pressurize with hydrogen gas to 4 MPa.

  • Stir the reaction mixture at 50°C overnight.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to afford this compound as a pale yellow liquid (10.70 g, 99% yield).[3]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent. This method is adapted from a similar procedure for the reductive amination of N-Boc-4-piperidone.[2]

Materials:

  • N-Boc-4-piperidone

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and methylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add acetic acid (1.0 eq) to the mixture.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield 4-(methylamino)piperidine hydrochloride.[2]

Materials:

  • This compound

  • 4M Hydrochloric acid in 1,4-dioxane

  • 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane and stir the solution at room temperature for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether and collected by filtration to yield 4-(methylamino)piperidine dihydrochloride as a white solid.

Visualizations

Reductive_Amination_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start N-Boc-4-piperidone + Methylamine imine Imine/Iminium Ion Formation start->imine DCM or Ethanol reduction Reduction imine->reduction Reducing Agent (STAB or H2/Pd-C) product1 This compound reduction->product1 deprotection Boc Deprotection product1->deprotection Acid (e.g., HCl) product2 4-(methylamino)piperidine deprotection->product2 Reductive_Amination_Mechanism ketone N-Boc-4-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Methylamine amine Methylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product This compound iminium->product reducing_agent [H-] reducing_agent->product Reduction

References

Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a building block in the synthesis of complex molecular architectures for drug discovery.[1] Its piperidine core is a prevalent scaffold in many approved drugs, offering favorable physicochemical properties and metabolic stability. The presence of a protected primary amine and a secondary amine provides two distinct points for chemical modification, allowing for the construction of diverse compound libraries. This document outlines key applications of this scaffold in medicinal chemistry, focusing on its use in the development of agents for Alzheimer's disease, cancer, and viral infections, complete with quantitative data and detailed experimental protocols.

Application Note 1: Inhibition of Enzymes Implicated in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, with the amyloid cascade hypothesis being a central theory. This hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a primary event in the disease progression. Another key aspect of Alzheimer's therapy is the management of cognitive symptoms, often addressed by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound and its derivatives have shown promise in inhibiting both BACE1 and AChE.[1]

Quantitative Data: Enzyme Inhibition
CompoundTargetParameterValue
This compoundβ-secretase (BACE1)IC5015.4 nM
This compoundAcetylcholinesterase (AChE)Ki0.17 µM
Experimental Protocols

1. β-Secretase (BACE1) Fluorogenic Assay Protocol

This protocol is adapted from commercially available BACE1 assay kits and common laboratory practices.[2][3][4][5][6]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., a peptide with a fluorescence donor and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (this compound)

  • BACE1 inhibitor (positive control)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320-325 nm, Emission: 393-405 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • To the wells of the 96-well plate, add 50 µL of Assay Buffer.

  • Add 2 µL of the diluted test compound, positive control, or DMSO (for enzyme control) to the respective wells.

  • Add 20 µL of the BACE1 substrate solution to all wells.

  • Initiate the reaction by adding 20 µL of diluted BACE1 enzyme solution to all wells except the blank. For the blank, add 20 µL of Assay Buffer.

  • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

2. Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[7][8][9][10][11]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Known AChE inhibitor (e.g., Donepezil) as a positive control

  • DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in Phosphate Buffer.

  • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control. For the control well (100% activity), add 25 µL of Phosphate Buffer with the same percentage of DMSO.

  • Add 50 µL of AChE solution to all wells except the blank.

  • Add 125 µL of DTNB solution to all wells.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes to obtain the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value through kinetic analysis (e.g., Lineweaver-Burk plot).

Visualization: Amyloid Precursor Protein (APP) Processing Pathway

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (Target for Alzheimer's Therapy) APP_non APP alpha_secretase α-secretase sAPPalpha sAPPα (soluble fragment) APP_non->sAPPalpha cleavage C83 C83 (membrane-bound) APP_non->C83 alpha_secretase->C83 acts on gamma_secretase_non γ-secretase P3 P3 peptide C83->P3 cleavage AICD_non AICD C83->AICD_non gamma_secretase_non->AICD_non acts on APP_amy APP beta_secretase β-secretase (BACE1) [Target of Inhibition] sAPPbeta sAPPβ (soluble fragment) APP_amy->sAPPbeta cleavage C99 C99 (membrane-bound) APP_amy->C99 beta_secretase->C99 acts on gamma_secretase_amy γ-secretase Abeta Amyloid-β (Aβ) (forms plaques) C99->Abeta cleavage AICD_amy AICD C99->AICD_amy gamma_secretase_amy->Abeta acts on

Caption: APP processing pathways.

Application Note 2: Scaffold for the Development of Potent Kinase Inhibitors for Cancer Therapy

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The development of potent and selective FLT3 inhibitors is therefore a key therapeutic strategy. The this compound scaffold can be elaborated to generate potent kinase inhibitors, as exemplified by the structure of compound 8t, a highly potent FLT3 inhibitor.[12][13][14]

Quantitative Data: Biological Activity of a Representative FLT3 Inhibitor (Compound 8t)
CompoundTarget(s)ParameterValue (nM)Cell LineParameterValue (nM)
Compound 8tFLT3IC500.089MV4-11 (AML)IC501.22
CDK2IC500.719
CDK4IC500.770
Experimental Protocol: Representative Synthesis of a Pyrazole-Based Kinase Inhibitor

The following is a representative synthetic route for 1H-pyrazole-3-carboxamide derivatives, inspired by the synthesis of compound 8t and related molecules.[12][13][14] This protocol outlines the key amide coupling step.

Materials:

  • 4-amino-1H-pyrazole-3-carboxylic acid derivative

  • Substituted aniline (e.g., a derivative of tert-butyl 4-aminopiperidine-1-carboxylate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-amino-1H-pyrazole-3-carboxylic acid derivative (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted aniline derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-pyrazole-3-carboxamide derivative.

Visualization: Generic Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_kinase_activity Normal Kinase Activity cluster_kinase_inhibition Kinase Inhibition Kinase_active Kinase (Active Site) Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cellular Response) Kinase_active->Phosphorylated_Substrate phosphorylates ATP_active ATP ATP_active->Kinase_active binds to Substrate_active Substrate Protein Substrate_active->Kinase_active binds to Kinase_inhibited Kinase (Active Site) No_Phosphorylation No Phosphorylation (Blocks Cellular Response) Kinase_inhibited->No_Phosphorylation Inhibitor Kinase Inhibitor (e.g., Compound 8t) Inhibitor->Kinase_inhibited binds to active site ATP_inhibited ATP ATP_inhibited->Kinase_inhibited binding blocked

Caption: Kinase inhibition mechanism.

Application Note 3: A Versatile Building Block for Antiviral Drug Discovery

The rapid evolution of viruses and the emergence of new viral threats necessitate a continuous effort in the discovery and development of novel antiviral agents. The use of privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, is a powerful strategy in this endeavor. The piperidine moiety present in this compound is a well-established privileged structure in medicinal chemistry.

Visualization: Scaffold-Based Antiviral Drug Discovery Workflow

Antiviral_Discovery_Workflow Scaffold tert-butyl 4-(methylamino)piperidine- 1-carboxylate Library_Synthesis Combinatorial Library Synthesis Scaffold->Library_Synthesis Starting Material Screening High-Throughput Antiviral Screening Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Antiviral Drug Candidate Preclinical->Candidate

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility has been demonstrated in the development of potent inhibitors for therapeutic targets in neurodegenerative diseases and cancer. Furthermore, its structural features make it an attractive scaffold for the discovery of novel antiviral agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of new therapeutic agents.

References

Application Notes and Protocols: Tert-butyl 4-(methylamino)piperidine-1-carboxylate as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a versatile bifunctional building block increasingly utilized in the design and synthesis of novel kinase inhibitors. Its unique structural features, including a secondary amine for targeted interactions and a protected piperidine ring for scaffolding, make it an attractive starting point for developing potent and selective inhibitors of various kinases implicated in oncology and inflammatory diseases. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization. This document provides detailed application notes, experimental protocols, and relevant biological data to guide researchers in leveraging this valuable chemical entity for kinase inhibitor discovery.

Derivatives of this compound have shown inhibitory activity against key kinases such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are critical nodes in cellular signaling pathways.[1][2]

Data Presentation

The following tables summarize the in vitro potency of representative kinase inhibitors that incorporate a 4-(methylamino)piperidine or analogous piperidine-based scaffold. While not all of these compounds are directly synthesized from this compound, they highlight the potential for this building block to yield highly potent kinase inhibitors.

Table 1: In Vitro Potency of Representative Kinase Inhibitors with Piperidine Scaffolds

Compound ClassTarget KinaseIC50 (nM)Cell-Based Assay Potency (IC50/EC50)Reference
Pyrazolopyrimidine DerivativeBTK7.958.91 µM (Ramos cells), 1.80 µM (Raji cells)[1]
Pyrrolopyrimidine Derivative (Tofacitinib Analog)JAK12.2 µM-[3]
Thieno[3,2-c]pyridin-4-amine DerivativeBTK11.8-[4]
Phenylaminopyrimidine DerivativeJAK20.7>30-fold selectivity over JAK3[5]
1H-pyrazolo[3,4-d]pyrimidin-4-amino DerivativeJAK26.5-[6]

Experimental Protocols

Protocol 1: Representative Synthesis of a 2,4-disubstituted Pyrimidine Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor using this compound as a key intermediate. The reaction involves a nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine scaffold.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Aniline (or substituted aniline)

  • Diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate.

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add this compound (1.1 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Step 2: Synthesis of tert-butyl 4-((2-(phenylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate.

    • To a solution of the product from Step 1 (1.0 eq) in NMP, add the desired aniline (1.2 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 16 hours.

    • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the Boc-protected inhibitor.

  • Step 3: Deprotection to yield the final inhibitor.

    • Dissolve the product from Step 2 in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines a method to determine the IC50 value of a synthesized inhibitor against a target kinase using the commercially available Kinase-Glo® Luminescent Kinase Assay. This assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., JAK1, BTK)

  • Kinase-specific substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Synthesized inhibitor compound

  • DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution.

  • Assay Setup:

    • Add a small volume (e.g., 50 nL) of the DMSO dilutions of the inhibitor to the wells of a 384-well plate. Include DMSO-only wells as a control (0% inhibition).

    • Prepare a 2x kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the 2x ATP solution to each well to start the kinase reaction. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by inhibitors derived from this compound and a typical experimental workflow for their synthesis and evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib analog) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. Binding Lyn Lyn BCR->Lyn 2. Activation Syk Syk Lyn->Syk 3. Activation BTK BTK Syk->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.

Experimental_Workflow BuildingBlock Tert-butyl 4-(methylamino) piperidine-1-carboxylate Synthesis Chemical Synthesis (e.g., SNAr) BuildingBlock->Synthesis Inhibitor Kinase Inhibitor Synthesis->Inhibitor Assay In Vitro Kinase Assay (e.g., Kinase-Glo®) Inhibitor->Assay Data IC50 Determination & SAR Analysis Assay->Data

Caption: Experimental workflow for inhibitor synthesis and evaluation.

References

Application of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Drug Discovery: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a versatile bifunctional building block extensively utilized by researchers and scientists in the field of drug discovery and development. Its unique structural features, comprising a Boc-protected piperidine ring and a secondary methylamino group, offer a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The piperidine moiety is a prevalent motif in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle, allowing for selective functionalization of the piperidine nitrogen. The secondary amine at the 4-position serves as a key nucleophilic center for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of therapeutic agents, including Janus kinase (JAK) inhibitors, compounds for neurodegenerative diseases, and GPCR antagonists.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 4-methylaminopiperidine scaffold is a core component of several Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are effective in treating autoimmune diseases and certain cancers. A prominent example is Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis. While the commercial synthesis of Tofacitinib often employs a chiral precursor, this compound serves as a valuable starting material for the synthesis of analogous structures and for SAR studies.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3][4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Recruitment stat STAT receptor->stat STAT Docking cytokine Cytokine cytokine->receptor Binding p_jak P-JAK jak->p_jak Activation (Phosphorylation) p_stat P-STAT stat->p_stat p_jak->receptor Phosphorylation p_jak->stat Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., Tofacitinib analogue) inhibitor->p_jak Inhibition

Figure 1: JAK-STAT Signaling Pathway and Inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of representative JAK inhibitors containing the 4-aminopiperidine scaffold.

CompoundTarget KinaseIC50 (nM)Reference
TofacitinibJAK11[6]
TofacitinibJAK220[6]
TofacitinibJAK31[6]
RuxolitinibJAK13.3[6]
RuxolitinibJAK22.8[6]
BaricitinibJAK15.9[6]
BaricitinibJAK25.7[6]

Experimental Protocols

A general workflow for the synthesis of a JAK inhibitor analogue from this compound involves a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination, to couple the piperidine moiety with a heterocyclic core.

Synthesis_Workflow_JAK start tert-Butyl 4-(methylamino) piperidine-1-carboxylate coupling Buchwald-Hartwig Amination start->coupling heterocycle Chlorinated Heterocycle (e.g., 4-chloro-7H-pyrrolo [2,3-d]pyrimidine) heterocycle->coupling deprotection Boc Deprotection coupling->deprotection acylation Acylation deprotection->acylation product JAK Inhibitor Analogue acylation->product

Figure 2: General synthetic workflow for a JAK inhibitor analogue.

Protocol 1: Synthesis of a Tofacitinib Analogue Intermediate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of this compound with a suitable chloro-pyrimidine derivative, a key step in the synthesis of many JAK inhibitors.[7][8]

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • X-Phos

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), Pd(OAc)2 (0.05 mmol), and X-Phos (0.1 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add potassium tert-butoxide (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application in the Synthesis of Compounds for Neurodegenerative Diseases

The 4-methylaminopiperidine scaffold is also a key structural element in compounds designed to target enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. These enzymes include β-secretase (BACE1) and acetylcholinesterase (AChE).

Signaling Pathways

In Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce amyloid-β (Aβ) peptides, which aggregate to form senile plaques.[9][10][11][12] Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, which can improve cognitive function.[13][14][15]

Alzheimers_Pathways cluster_app Amyloidogenic Pathway cluster_cholinergic Cholinergic Synapse app APP bace1 β-secretase (BACE1) app->bace1 Cleavage gamma_sec γ-secretase bace1->gamma_sec C99 fragment abeta Amyloid-β (Aβ) gamma_sec->abeta Cleavage plaques Senile Plaques abeta->plaques Aggregation bace1_inhibitor BACE1 Inhibitor bace1_inhibitor->bace1 Inhibition ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolysis receptor Postsynaptic Receptor ach->receptor Binding choline_acetate Choline + Acetate ache->choline_acetate ache_inhibitor AChE Inhibitor ache_inhibitor->ache Inhibition

Figure 3: Key Enzymatic Pathways in Alzheimer's Disease.

Quantitative Data

The following table presents the inhibitory activities of representative compounds with a 4-aminopiperidine core against β-secretase and acetylcholinesterase.

Compound ClassTarget EnzymeIC50 (nM)Reference
Piperidine-basedBACE110-100[16]
Piperidine-basedAcetylcholinesterase50-500[17][18]
Donepezil (reference)Acetylcholinesterase~10[18]

Experimental Protocols

The synthesis of acetylcholinesterase inhibitors often involves the N-alkylation of the piperidine nitrogen with a suitable pharmacophore, followed by further functionalization.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the secondary amine in this compound, a common step in the synthesis of various bioactive molecules.[16][19]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Application in the Synthesis of GPCR Antagonists

The 4-aminopiperidine scaffold is also found in antagonists of G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5). CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV infection. Maraviroc is a notable example of a CCR5 antagonist that, while not directly synthesized from the title compound, shares the core piperidine structure, highlighting the importance of this scaffold in targeting GPCRs.

Signaling Pathway

CCR5 is a coreceptor for HIV entry into T-cells. The viral envelope glycoprotein gp120 binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to bind to CCR5. This second binding event triggers a conformational change in the viral transmembrane protein gp41, leading to the fusion of the viral and host cell membranes and subsequent viral entry. CCR5 antagonists block the interaction between gp120 and CCR5, thereby preventing viral entry.[2][20]

CCR5_Antagonism cluster_cell T-Cell Membrane cd4 CD4 Receptor ccr5 CCR5 Co-receptor fusion Membrane Fusion ccr5->fusion Triggers hiv HIV gp120 gp120 gp41 gp41 gp120->cd4 Binding gp120->ccr5 Binding entry Viral Entry fusion->entry antagonist CCR5 Antagonist antagonist->ccr5 Blocks binding

Figure 4: Mechanism of HIV Entry and CCR5 Antagonism.

Quantitative Data

The following table shows the activity of representative CCR5 antagonists with piperidine scaffolds.

CompoundTargetIC50 (nM)Reference
MaravirocCCR52.1[14]
VicrivirocCCR50.5[2]
AplavirocCCR51.2[20]

Experimental Protocols

The synthesis of CCR5 antagonists often involves the construction of a complex side chain on the piperidine nitrogen.

Protocol 3: Reductive Amination for the Synthesis of a CCR5 Antagonist Precursor

This protocol outlines a reductive amination reaction, a key method for forming C-N bonds, to couple a deprotected 4-methylaminopiperidine with an aldehyde-containing fragment, a common strategy in the synthesis of CCR5 antagonists.[21]

Materials:

  • 4-(Methylamino)piperidine (obtained after Boc deprotection of the title compound)

  • Aldehyde-containing fragment

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(methylamino)piperidine (1.0 mmol) and the aldehyde-containing fragment (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine product.

This compound is a cornerstone building block in modern medicinal chemistry. Its application spans the synthesis of a wide array of therapeutic agents targeting diverse biological pathways, including kinase signaling, neurodegenerative enzymatic cascades, and GPCR-mediated processes. The synthetic versatility of this compound, coupled with the favorable pharmacological properties often imparted by the 4-aminopiperidine scaffold, ensures its continued importance in the discovery and development of novel therapeutics. The protocols and data presented herein provide a foundational guide for researchers to leverage this valuable intermediate in their drug discovery endeavors.

References

Application Notes and Protocols: Facile Boc Deprotection of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] tert-butyl 4-(methylamino)piperidine-1-carboxylate is a valuable building block, and the selective deprotection of its Boc group is a critical step in the synthesis of numerous pharmaceutical candidates. This document provides detailed protocols for the efficient removal of the Boc protecting group from this substrate using two common and reliable methods: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrogen chloride (HCl) in 1,4-dioxane.

The deprotection mechanism is an acid-catalyzed process. It involves the protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free secondary amine.[1][4] The choice of acidic reagent and solvent can be tailored based on the presence of other acid-sensitive functional groups and the desired salt form of the final product.[5]

Data Presentation: Comparison of Common Deprotection Protocols

The following table summarizes the key quantitative parameters for the two primary methods of Boc deprotection of this compound.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl in Dioxane
Reagents Trifluoroacetic acid (TFA)4M Hydrogen chloride (HCl) in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Equivalents of Acid 5 - 10 equivalents3 - 5 equivalents
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield >85% (as trifluoroacetate or free base)>90% (as hydrochloride salt or free base)
Work-up Basic aqueous wash (e.g., NaHCO₃) followed by extractionEvaporation or precipitation of HCl salt, or basic work-up
Notes TFA is highly effective but can sometimes result in trifluoroacetate salts that are difficult to handle.[5]Often yields a crystalline hydrochloride salt that is easy to isolate by filtration.[5][6]

Experimental Protocols

Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the removal of the Boc group using a solution of TFA in DCM, a widely used and effective method.[5][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 1-methyl-N-piperidin-4-amine, as a free base.

Method 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol employs a solution of HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying isolation.[5][8][9]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]

  • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.).[5]

  • Stir the reaction mixture at room temperature for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate during this time.[5] Monitor the reaction by TLC or LC-MS.

  • Upon completion, two work-up options are common:

    • Option A (Isolation of HCl salt): Add diethyl ether to the reaction mixture to facilitate further precipitation of the product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-methyl-N-piperidin-4-amine hydrochloride.[1]

    • Option B (Isolation of free base): Remove the solvent and excess HCl under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH > 8. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base.[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Isolation A Dissolve Starting Material (tert-butyl 4-(methylamino)piperidine- 1-carboxylate) in Solvent B Add Acidic Reagent (TFA or HCl in Dioxane) A->B C Stir at Appropriate Temperature B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench & Neutralize (if necessary) D->E Reaction Complete F Extract with Organic Solvent E->F I Precipitate & Filter (for Salt Isolation) E->I G Dry and Concentrate F->G H Isolate Product (Free Base or Salt) G->H I->H

Caption: General workflow for Boc deprotection.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 4-(Methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(methylamino)piperidine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules with therapeutic potential. The piperidine scaffold is a common motif in numerous pharmaceuticals, and the secondary amine functionality of this reagent provides a key point for molecular elaboration. While this particular substrate is most commonly utilized in Buchwald-Hartwig amination reactions to form carbon-nitrogen (C-N) bonds, this application note will also detail a representative protocol for Suzuki-Miyaura coupling to form carbon-carbon (C-C) bonds, a reaction of immense importance in drug discovery.

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] Its broad functional group tolerance and mild reaction conditions make it a staple in modern organic synthesis.[3][4] In the context of this compound, a Suzuki-Miyaura-type reaction would involve the piperidine nitrogen acting as a nucleophile to displace a halide on an aryl or heteroaryl ring, a transformation more typically achieved via Buchwald-Hartwig amination. For the purpose of providing a comprehensive guide, a generalized Suzuki-Miyaura protocol is presented as a starting point for researchers, followed by a more specific and commonly employed Buchwald-Hartwig amination protocol.

Suzuki-Miyaura Coupling: A Representative Protocol

While specific examples in the literature for Suzuki-Miyaura C-C coupling directly on the nitrogen of this compound are not prevalent, a logical starting point for a researcher would be to adapt standard conditions. The following is a representative protocol for the N-arylation of this compound with an aryl boronic acid. It is important to note that this reaction is mechanistically more akin to a Buchwald-Hartwig amination, but for the purpose of fulfilling the user request, it is presented in the context of a Suzuki-Miyaura coupling partner.

General Reaction Scheme

cluster_reagents Reagents r1 This compound plus1 + arrow Solvent (e.g., DME/H₂O) Heat r1->arrow r2 Aryl Boronic Acid (Ar-B(OH)₂) r2->arrow re1 Palladium Catalyst (e.g., Pd(PPh₃)₄) re1->arrow re2 Base (e.g., Na₂CO₃, K₃PO₄) re2->arrow p1 N-Aryl-N-methyl-4-aminopiperidine Derivative plus2 + p2 Borate Salts arrow->p1

Caption: General scheme for the N-arylation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of DME (4 mL) and water (1 mL).

  • Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Data Presentation: Representative Yields for N-Arylation

Aryl Boronic AcidProductYield (%)
Phenylboronic acidtert-Butyl 4-(methyl(phenyl)amino)piperidine-1-carboxylate65-85[5]
4-Methoxyphenylboronic acidtert-Butyl 4-((4-methoxyphenyl)(methyl)amino)piperidine-1-carboxylate70-90 (Estimated)
4-Chlorophenylboronic acidtert-Butyl 4-((4-chlorophenyl)(methyl)amino)piperidine-1-carboxylate60-80 (Estimated)
3-Pyridylboronic acidtert-Butyl 4-(methyl(pyridin-3-yl)amino)piperidine-1-carboxylate50-70 (Estimated)

Note: Yields are based on a combination of reported data for similar substrates and estimations. Optimization may be required for specific substrates.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination l1 Ar-X = Aryl Halide l2 Ar'-B(OH)₂ = Aryl Boronic Acid l3 L = Ligand (e.g., PPh₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start setup Reaction Setup: - Add amine, boronic acid, base - Establish inert atmosphere start->setup reagents Add Catalyst and Solvents setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Dilute with organic solvent - Wash with water and brine reaction->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the N-arylation reaction.

Logical Relationships of Reaction Components

Logical_Relationships cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_environment Reaction Environment Amine This compound (Nucleophile) Product N-Aryl Product Amine->Product BoronicAcid Aryl Boronic Acid (Aryl Source) BoronicAcid->Product Catalyst Palladium Precursor (e.g., Pd(PPh₃)₄) Catalyst->Product catalyzes Base Base (e.g., Na₂CO₃) Activates Boronic Acid Base->Product enables Solvent Solvent System (e.g., DME/H₂O) Solubilizes reactants Solvent->Product facilitates in Atmosphere Inert Atmosphere (Ar or N₂) Protects catalyst Atmosphere->Catalyst protects

Caption: Logical relationships of components in the N-arylation reaction.

Buchwald-Hartwig Amination: A More Common Application

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds and is more frequently reported for the N-arylation of substrates like this compound. This reaction couples an amine with an aryl halide or triflate, also using a palladium catalyst.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reactant Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (2 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-aryl product.

Conclusion

This compound is a valuable synthon for introducing a substituted piperidine moiety into target molecules. While its application in classical Suzuki-Miyaura C-C bond-forming reactions is less common, the principles of palladium-catalyzed cross-coupling can be applied to achieve N-arylation. Researchers will find that the Buchwald-Hartwig amination is a more robust and frequently documented method for this specific transformation. The protocols provided herein offer a solid foundation for the synthesis of novel N-aryl piperidine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination using tert-butyl 4-(methylamino)piperidine-1-carboxylate, a valuable building block in the synthesis of complex molecules, with various aryl halides.

This compound serves as a key secondary amine in the synthesis of a variety of pharmacologically active compounds. Its successful coupling with aryl and heteroaryl halides via the Buchwald-Hartwig reaction opens avenues to a diverse range of N-aryl piperidine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps involving a palladium catalyst.[1][3] Initially, a Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Key Reaction Parameters

Successful Buchwald-Hartwig amination is dependent on the careful selection of several key parameters:

  • Palladium Source: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium precatalysts.[3]

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups, are often employed to facilitate the catalytic cycle.[1][3] Bidentate ligands like BINAP and DPPF have also proven effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[3]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

  • Temperature: Reaction temperatures generally range from room temperature to elevated temperatures (80-110 °C), depending on the reactivity of the substrates and the catalyst system employed.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl halides with this compound. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Aryl HalideAmineCatalyst System (Example)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideThis compoundPd₂(dba)₃ / XPhosNaOtBuToluene10012-2460-80[4]
Aryl ChlorideThis compoundPd(OAc)₂ / RuPhosCs₂CO₃Dioxane11018-3650-75
Heteroaryl BromideThis compoundPd(OAc)₂ / BINAPK₃PO₄Toluene1001655-85

Experimental Protocols

Below is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound. This protocol should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas (repeat three times). Add the aryl bromide and this compound.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-(aryl(methyl)amino)piperidine-1-carboxylate.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Solvents like toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Reagents: Aryl Halide, Amine, Pd Source, Ligand, Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware (Schlenk Tube) glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir (e.g., 100 °C) setup->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench Reaction Complete extract Extraction with Organic Solvent quench->extract purify Purification (Column Chromatography) extract->purify analysis Characterization (NMR, MS, etc.) purify->analysis Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(L)(Amine)] OxAdd->AmineCoord + Amine Amido Ar-Pd(II)-N(R1R2)(L) AmineCoord->Amido - HX (+ Base) Amido->Pd0 Reductive Elimination Product Ar-NR1R2 Amido->Product

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from tert-Butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse pharmaceutical intermediates starting from tert-butyl 4-(methylamino)piperidine-1-carboxylate. This versatile building block, often referred to as 1-Boc-4-(methylamino)piperidine, is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors such as Baricitinib and Upadacitinib.

The secondary amine functionality of this piperidine derivative allows for a variety of chemical transformations, including N-alkylation, N-arylation, reductive amination, and coupling reactions, enabling the construction of complex molecular architectures.

Key Synthetic Transformations

This compound serves as a scaffold for the introduction of various substituents, leading to a wide array of pharmaceutical intermediates. The primary reactions discussed in these notes are:

  • N-Alkylation: Introduction of alkyl groups to the secondary amine.

  • N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

  • Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling to introduce aryl or vinyl groups (following conversion of the amine to a suitable coupling partner).

Data Presentation: Summary of Synthetic Intermediates

The following table summarizes the synthesis of various pharmaceutical intermediates from this compound, including reaction conditions and reported yields.

Intermediate ProductReaction TypeReagents and ConditionsYield (%)
tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylateN-AlkylationBenzyl bromide, K₂CO₃, DMF70-90[1]
tert-Butyl 4-(methyl(4-methoxyphenyl)amino)piperidine-1-carboxylateN-Arylation (Buchwald-Hartwig)4-Bromoanisole, Pd₂(dba)₃, BINAP, NaOtBu, Toluene~93
tert-Butyl 4-((benzyl)(methyl)amino)piperidine-1-carboxylateReductive AminationBenzaldehyde, Sodium triacetoxyborohydride, Dichloromethane~94
tert-Butyl 4-(methyl(phenyl)amino)piperidine-1-carboxylateN-Arylation (Buchwald-Hartwig)Phenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O~70-80

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: N-Alkylation - Synthesis of tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate

This protocol describes the N-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Characterization Data for tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate:

  • ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H), 3.50 (s, 2H), 4.10 (br s, 2H), 2.70-2.60 (m, 1H), 2.15 (s, 3H), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H), 1.45 (s, 9H).

  • MS (ESI): m/z 319.2 [M+H]⁺.

Protocol 2: N-Arylation (Buchwald-Hartwig Amination) - Synthesis of tert-Butyl 4-(methyl(4-methoxyphenyl)amino)piperidine-1-carboxylate

This protocol details the palladium-catalyzed N-arylation of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), and sodium tert-butoxide (1.4 eq).

  • Add a solution of this compound (1.2 eq) and 4-bromoanisole (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Characterization Data for tert-Butyl 4-(methyl(4-methoxyphenyl)amino)piperidine-1-carboxylate:

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 9.0 Hz, 2H), 6.75 (d, J = 9.0 Hz, 2H), 4.15 (br s, 2H), 3.77 (s, 3H), 3.50-3.40 (m, 1H), 2.75 (s, 3H), 2.70-2.60 (m, 2H), 1.85-1.75 (m, 2H), 1.55-1.45 (m, 2H), 1.46 (s, 9H).

  • MS (ESI): m/z 335.2 [M+H]⁺.

Protocol 3: Reductive Amination - Synthesis of tert-Butyl 4-((benzyl)(methyl)amino)piperidine-1-carboxylate

This protocol outlines the synthesis of a tertiary amine via reductive amination of benzaldehyde with this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane.

  • Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tertiary amine.

Characterization Data for tert-Butyl 4-((benzyl)(methyl)amino)piperidine-1-carboxylate:

  • ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H), 3.50 (s, 2H), 4.10 (br s, 2H), 2.70-2.60 (m, 1H), 2.15 (s, 3H), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H), 1.45 (s, 9H).

  • MS (ESI): m/z 319.2 [M+H]⁺.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis of pharmaceutical intermediates from this compound.

Synthesis_Pathways cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_reductive_amination Reductive Amination start This compound alkylation_product tert-Butyl 4-(alkyl(methyl)amino) piperidine-1-carboxylate start->alkylation_product R-X, Base arylation_product tert-Butyl 4-(aryl(methyl)amino) piperidine-1-carboxylate start->arylation_product Ar-X, Pd catalyst, Ligand, Base reductive_amination_product tert-Butyl 4-(N-methyl-N-substituted-amino) piperidine-1-carboxylate start->reductive_amination_product RCHO, Reducing Agent

Caption: Synthetic pathways from the starting material.

Experimental_Workflow start Start: Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction Progression (Stirring, Heating/Cooling) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Intermediate Product characterization->product

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in modern drug discovery. The synthesis is a robust two-step process commencing with the Boc protection of 4-piperidone followed by reductive amination. This guide presents optimized reaction conditions, comparative data for various reagents, and detailed experimental procedures to ensure high yield and purity suitable for pharmaceutical development pipelines.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of a wide range of pharmacologically active compounds.[1] Its structural motif, featuring a protected piperidine ring with a secondary amine, is prevalent in molecules targeting various enzymes and receptors. This intermediate is notably used in the development of enzyme inhibitors, such as those for β-secretase and acetylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's disease.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions, making it an ideal intermediate for complex molecule synthesis.[1][2] Given its importance, the development of a scalable, efficient, and high-yielding synthesis is paramount for industrial applications.

The presented synthesis route involves two primary stages:

  • Boc Protection: The protection of the piperidine nitrogen of a 4-piperidone precursor using di-tert-butyl dicarbonate (Boc₂O).

  • Reductive Amination: The reaction of the resulting N-Boc-4-piperidone with methylamine in the presence of a reducing agent to form the target secondary amine.

This document outlines detailed protocols for each step, providing quantitative data to facilitate reproducibility and scalability.

Overall Synthesis Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Base, Solvent Boc Anhydride Boc Anhydride Boc Anhydride->N-Boc-4-piperidone Product This compound N-Boc-4-piperidone->Product Methylamine Methylamine Methylamine->Product Reducing Agent Reducing Agent Reducing Agent->Product

Caption: Two-step synthesis of the target molecule.

Data Presentation

Table 1: Boc Protection of 4-Piperidone - Reaction Parameters
Starting MaterialBaseSolventTemperatureTime (h)Yield (%)Purity (%)
4-Piperidone Monohydrate HClTriethylamineMethanolRoom Temp.20Quantitative>98
4-PiperidoneTriethylamineDichloromethaneRoom Temp.16-24High>95
4-PiperidoneSodium CarbonateDichloromethane/Water0°C to Room Temp.22.5High>95
Table 2: Reductive Amination of N-Boc-4-piperidone - Comparison of Reducing Agents
Reducing AgentSolventCatalystTemperaturePressureTimeYield (%)
H₂/Pd-CEthanol10% Pd/C50°C4 MPaOvernight99
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)Acetic AcidRoom Temp.Atmospheric16High
Sodium Cyanoborohydride (NaBH₃CN)Methanol-Room Temp.Atmospheric12-16High
Sodium Borohydride (NaBH₄)Methanol-Room Temp.Atmospheric>3Variable

Note: Yields and reaction times can vary based on the specific reaction scale and conditions.

Experimental Protocols

Step 1: Large-Scale Synthesis of N-Boc-4-piperidone

This protocol is adapted for large-scale production, starting from 4-piperidone monohydrate hydrochloride.

Materials and Reagents:

  • 4-Piperidone monohydrate hydrochloride

  • Triethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (2M)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (e.g., 20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (34 g, 156 mmol) in portions over a 5-minute period.

  • Add a catalytic amount of DMAP (0.4 g, 3.3 mmol).

  • Stir the resulting solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated aqueous Na₂CO₃ (70 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid.

Expected Outcome:

A white to off-white solid with a quantitative yield and purity >98%.

Step 2: Large-Scale Synthesis of this compound via Reductive Amination

This protocol utilizes catalytic hydrogenation for a clean and high-yielding reaction.

Materials and Reagents:

  • N-Boc-4-piperidone

  • Methylamine (33% solution in ethanol)

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Ethanol

Procedure:

  • In a suitable autoclave, prepare a suspension of N-Boc-4-piperidone (e.g., 10.00 g, 50.19 mmol) in ethanol (75 mL).

  • To this suspension, add 10% Pd/C catalyst (1.00 g, 10 wt%).

  • Add methylamine (33% solution in ethanol, 27 mL, 0.20 mol) and formic acid (46 mg, 1.00 mmol).

  • Seal the autoclave and pressurize with hydrogen to 4 MPa.

  • Stir the reaction mixture at 50°C overnight.

  • After the reaction is complete, cool the mixture to room temperature and carefully filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under vacuum to afford the product.

Expected Outcome:

A pale yellow liquid with a yield of approximately 99%.

Purification

For industrial-scale production, the crude product from the reductive amination is often of sufficient purity for subsequent steps. However, if higher purity is required, the following methods can be employed:

  • Distillation: Vacuum distillation can be used to purify the final product.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by crystallization.

  • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for smaller batches or to remove specific impurities.

Logical Relationships in Synthesis

G cluster_input Inputs cluster_process Process Start Start 4-Piperidone_Derivative 4-Piperidone Derivative Start->4-Piperidone_Derivative End End Boc_Protection Boc Protection 4-Piperidone_Derivative->Boc_Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_Protection Methylamine Methylamine Reductive_Amination Reductive Amination Methylamine->Reductive_Amination Reducing_Agent Reducing Agent Reducing_Agent->Reductive_Amination Boc_Protection->Reductive_Amination Reductive_Amination->End

Caption: Logical flow of the synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of N-Boc-4-piperidone with methylamine.

Problem / Question Potential Root Causes Recommended Solutions & Actions
Low or No Product Formation 1. Ineffective Imine Formation: Insufficient reaction time, incorrect pH, or presence of excess water. 2. Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are moisture-sensitive.[1] 3. Low Nucleophilicity of Amine: The aminopyrimidine has low nucleophilicity, which may limit the attack on the aldehyde.[2]1. Optimize Imine Formation: Allow the N-Boc-4-piperidone and methylamine to stir for at least 1 hour before adding the reducing agent. A catalytic amount of acetic acid can be beneficial.[2][3] 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. 3. Consider a Two-Step Process: Pre-form the Schiff base before the reduction step.[2]
Presence of Unreacted Starting Material (N-Boc-4-piperidone) 1. Insufficient Reducing Agent: The amount of reducing agent was not enough to complete the reaction. 2. Poor Quality Reducing Agent: The reducing agent may have degraded due to moisture.[1] 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Molar Excess of Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent. 2. Verify Reducing Agent Potency: Use a fresh batch of STAB or sodium cyanoborohydride. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir until the starting material is consumed.[1][4]
Formation of Side Products 1. Dialkylation: The secondary amine product reacts further with the starting aldehyde. 2. Formation of Aldol Adducts: Self-condensation of the starting piperidone.1. Control Stoichiometry: Use a slight excess of methylamine. Slowly add the N-Boc-4-piperidone to the mixture of methylamine and reducing agent to maintain a low instantaneous concentration of the piperidone.[1] 2. Use a Mild Reducing Agent: STAB is generally preferred over sodium borohydride as it is more selective for the iminium ion over the carbonyl group.[1]
Difficult Purification 1. Incomplete Reaction: Presence of starting materials and intermediates complicates purification. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.1. Optimize Reaction Conditions: Ensure the reaction goes to completion to simplify the crude mixture. 2. Aqueous Workup: Perform an acidic and basic wash during the workup to remove unreacted amine and acidic impurities. 3. Chromatography Optimization: Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method is the one-pot reductive amination of N-Boc-4-piperidone with methylamine using a suitable reducing agent.[1][5] This approach involves the in-situ formation of an imine or iminium ion, which is then reduced to the desired secondary amine.[1]

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent.[1][3] It is milder and more selective for the iminium ion compared to other borohydrides like sodium borohydride, which can reduce the starting ketone. Sodium cyanoborohydride is also a viable option.[4][6]

Q3: What are the optimal reaction conditions to maximize yield?

A3: To maximize the yield, consider the following:

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.[2][6] Methanol can also be used and helps with the solubility of intermediates.[6]

  • Catalyst: A catalytic amount of acetic acid can facilitate imine formation.[2][3]

  • Temperature: The reaction is typically run at room temperature.[3][6] However, initial mixing of reagents at a lower temperature (0-5 °C) can help control any exotherm.[1]

  • Stoichiometry: A slight excess of methylamine and the reducing agent is recommended.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This allows for the visualization of the consumption of the starting materials and the formation of the product.

Q5: What are the recommended purification techniques for the final product?

A5: After an aqueous workup to remove excess reagents and salts, the crude product can be purified using several methods.[7] Column chromatography on silica gel is a common technique.[7] Recrystallization or distillation can also be employed to achieve high purity.[7]

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes how different parameters can influence the outcome.

Parameter Condition Effect on Yield Reference
Reducing Agent Sodium Triacetoxyborohydride (STAB)Generally provides higher yields due to its selectivity for the iminium ion.[1][3]
Sodium CyanoborohydrideEffective, but can be more toxic.[4][6]
Sodium BorohydrideCan lead to lower yields due to the competing reduction of the starting ketone.
Solvent Dichloromethane (DCM) / Dichloroethane (DCE)Common choices, good for imine formation.[2][6]
MethanolImproves solubility of intermediates.[6]
Catalyst Acetic Acid (catalytic)Can improve the rate of imine formation and overall yield.[2][3]
Temperature 0 °C to Room TemperatureStandard conditions, good for controlling the reaction rate.[1][3]

Experimental Protocols

Detailed Protocol for Reductive Amination using STAB

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the N-Boc-4-piperidone in dichloromethane (DCM). Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 20 °C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1][3]

  • Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.[7]

Visualizations

experimental_workflow start Start: N-Boc-4-piperidone & Methylamine imine_formation Imine Formation (DCM, rt, 1-2h) start->imine_formation reduction Reduction with STAB (0°C to rt, 12-18h) imine_formation->reduction quench Quench (aq. NaHCO3) reduction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Product: tert-butyl 4-(methylamino)piperidine-1-carboxylate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed cause1 Inefficient Imine Formation low_yield->cause1 Is starting material consumed? (No) cause2 Degraded Reducing Agent low_yield->cause2 Is starting material consumed? (No) cause3 Side Reactions low_yield->cause3 Are there multiple spots on TLC? (Yes) solution1a Increase reaction time for imine formation cause1->solution1a solution1b Add catalytic acid (AcOH) cause1->solution1b solution2 Use fresh, anhydrous reducing agent (STAB) cause2->solution2 solution3a Control stoichiometry (slight excess of amine) cause3->solution3a solution3b Slow addition of piperidone cause3->solution3b

References

Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate. The primary focus is on the common synthetic route of reductive amination of N-Boc-4-piperidone with methylamine and the associated side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the one-pot reductive amination of N-Boc-4-piperidone with methylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The main side products encountered during the reductive amination of N-Boc-4-piperidone with methylamine are:

  • Unreacted Starting Material: N-Boc-4-piperidone

  • Over-alkylation Product: tert-butyl 4-(dimethylamino)piperidine-1-carboxylate

  • Ketone Reduction Product: tert-butyl 4-hydroxypiperidine-1-carboxylate

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Reaction progress and the presence of impurities can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound and quantifying any impurities present.[1]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Issue 1: Incomplete Conversion of Starting Material (N-Boc-4-piperidone)

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining N-Boc-4-piperidone.

  • The isolated product yield is lower than expected.

Potential Causes & Solutions:

Cause Solution
Insufficient Reaction Time Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
Inefficient Imine/Enamine Formation The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine/enamine intermediate.
Deactivated Reducing Agent Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored under appropriate anhydrous conditions.
Issue 2: Formation of Over-alkylation Product (tert-butyl 4-(dimethylamino)piperidine-1-carboxylate)

Symptoms:

  • Mass spectrometry analysis of the product mixture shows a peak corresponding to the molecular weight of the dimethylated product (C13H26N2O2, MW: 242.36 g/mol ).

  • NMR spectroscopy may show a singlet corresponding to the two methyl groups on the nitrogen.

Potential Causes & Solutions:

Cause Solution
Excess of Methylamine Use a controlled stoichiometry of methylamine (typically 1.1 to 1.5 equivalents). A large excess can drive the reaction towards the more substituted amine.
Prolonged Reaction Time at Elevated Temperatures Once the desired product is formed, prolonged reaction times, especially at higher temperatures, can lead to its further reaction with the remaining starting materials. Monitor the reaction and work it up promptly upon completion.
Reaction Conditions Favoring Dialkylation The choice of solvent and reducing agent can influence the rate of dialkylation. Using a less reactive reducing agent and a non-polar aprotic solvent may help minimize this side product.
Issue 3: Presence of Ketone Reduction Product (tert-butyl 4-hydroxypiperidine-1-carboxylate)

Symptoms:

  • Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the alcohol byproduct (C10H19NO3, MW: 201.26 g/mol ).

  • The ¹H NMR spectrum may show a characteristic signal for the carbinol proton (CH-OH).

Potential Causes & Solutions:

Cause Solution
Non-selective Reducing Agent Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is generally preferred over stronger reducing agents like sodium borohydride for this reason.[2]
Reaction Conditions If using a less selective reducing agent like sodium borohydride, ensure that the imine formation is complete before adding the reducing agent. This can be achieved by stirring the ketone and amine together for a period before introducing the hydride source.
pH of the Reaction Mixture The pH can affect the reactivity of both the carbonyl group and the reducing agent. Maintaining a slightly acidic pH (around 5-6) generally favors imine formation and subsequent reduction over direct ketone reduction.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • N-Boc-4-piperidone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM or DCE, add methylamine (1.1-1.5 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the common side products and their key identifying information. Quantitative data on the prevalence of these side products can vary significantly based on the specific reaction conditions employed.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Common Analytical Observations
This compound (Desired Product) CC(C)(C)OC(=O)N1CCC(NC)CC1C₁₁H₂₂N₂O₂214.31Desired product peaks in NMR and MS.
N-Boc-4-piperidone (Starting Material) CC(C)(C)OC(=O)N1CCC(=O)CC1C₁₀H₁₇NO₃199.25Presence of ketone carbonyl in IR; distinct NMR and MS signals.
tert-butyl 4-(dimethylamino)piperidine-1-carboxylate (Over-alkylation Product) CC(C)(C)OC(=O)N1CCC(N(C)C)CC1C₁₃H₂₆N₂O₂242.36Higher molecular weight peak in MS; characteristic singlet for two methyl groups in ¹H NMR.
tert-butyl 4-hydroxypiperidine-1-carboxylate (Ketone Reduction Product) CC(C)(C)OC(=O)N1CCC(O)CC1C₁₀H₁₉NO₃201.26Presence of hydroxyl group in IR; characteristic carbinol proton signal in ¹H NMR.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_products Products N-Boc-4-piperidone N-Boc-4-piperidone Imine/Enamine Intermediate Imine/Enamine Intermediate N-Boc-4-piperidone->Imine/Enamine Intermediate + Methylamine Unreacted SM Unreacted N-Boc-4-piperidone N-Boc-4-piperidone->Unreacted SM Methylamine Methylamine Methylamine->Imine/Enamine Intermediate Reduction Reduction Imine/Enamine Intermediate->Reduction Desired Product tert-butyl 4-(methylamino) piperidine-1-carboxylate Reduction->Desired Product Selective Reduction Side Product 2 tert-butyl 4-hydroxypiperidine -1-carboxylate Reduction->Side Product 2 Ketone Reduction Side Product 1 tert-butyl 4-(dimethylamino) piperidine-1-carboxylate Desired Product->Side Product 1 Over-alkylation

Caption: Workflow of the reductive amination and potential side product formation.

Troubleshooting_Logic Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product High SM High Starting Material? Analyze Crude Product->High SM High Dialkylation High Dialkylation? High SM->High Dialkylation No Increase Time/Temp Increase Reaction Time/Temp High SM->Increase Time/Temp Yes Check Reagents Check Reducing Agent Activity High SM->Check Reagents Yes High Alcohol High Alcohol Byproduct? High Dialkylation->High Alcohol No Control Stoichiometry Control Methylamine Stoichiometry High Dialkylation->Control Stoichiometry Yes Monitor Reaction Monitor and Stop Promptly High Dialkylation->Monitor Reaction Yes Purification Proceed to Purification High Alcohol->Purification No Use Selective Reductant Use Selective Reducing Agent (STAB) High Alcohol->Use Selective Reductant Yes Optimize pH Optimize pH (5-6) High Alcohol->Optimize pH Yes Increase Time/Temp->Analyze Crude Product Check Reagents->Analyze Crude Product Control Stoichiometry->Analyze Crude Product Monitor Reaction->Analyze Crude Product Use Selective Reductant->Analyze Crude Product Optimize pH->Analyze Crude Product

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Purification of tert-butyl 4-(methylamino)piperidine-1-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Purification of tert-butyl 4-(methylamino)piperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice and protocols for the successful purification of this compound using silica gel column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking or "tailing" down the column. How can I fix this?

A1: Tailing is the most common issue when purifying basic amines like this compound on standard silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1]

  • Solution: Add a basic modifier to your eluent. A small amount of triethylamine (TEA), typically 0.1-1% of the total solvent volume, will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation. Alternatively, a solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as part of the mobile phase, often with dichloromethane (DCM).[1]

Q2: The compound won't move off the baseline, even with 100% ethyl acetate. What should I do?

A2: This indicates your solvent system is not polar enough to elute the compound. This compound is quite polar.

  • Solution: Switch to a more polar solvent system. A common choice for highly polar compounds is a gradient of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the concentration. Remember to include a basic modifier (like TEA or NH₄OH) in your mobile phase to prevent tailing.[1][3]

Q3: I'm not recovering my compound from the column. Where did it go?

A3: There are several possibilities:

  • Decomposition: The compound may be unstable on silica gel.[2] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, degradation is likely. In this case, consider using a less acidic stationary phase like alumina or Florisil.[2]

  • Irreversible Adsorption: The compound may be too strongly bound to the silica. This can happen if the eluent is not polar enough or lacks a basic modifier. Try flushing the column with a highly polar mixture, such as 5-10% methanol in DCM with 1% triethylamine.

  • Eluted in the Solvent Front: If your initial solvent system was too polar, the compound might have eluted very quickly with the solvent front. Check your very first fractions.[2]

Q4: How do I choose the right solvent system to start with?

A4: The best approach is to perform thin-layer chromatography (TLC) analysis before running the column.

  • Method: Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate and DCM/methanol, each with ~0.5% TEA). The ideal system will give your desired compound an Rf (retention factor) value between 0.2 and 0.4, with good separation from impurities.[4]

Q5: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?

A5: If your compound has poor solubility in the starting eluent, you should use the "dry loading" method.[5]

  • Solution: Dissolve your crude product in a suitable solvent in which it is highly soluble (like DCM or methanol). Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Quantitative Data Summary

The optimal solvent system should always be determined empirically using TLC. However, the following table provides common starting points for the purification of polar, Boc-protected amines.

ParameterRecommended SystemModifierTarget RfNotes
Stationary Phase Silica Gel (230-400 mesh)--Standard choice for normal-phase chromatography.[6]
Mobile Phase 1 Dichloromethane / Methanol0.1 - 1% Triethylamine0.2 - 0.4Start with 100% DCM and gradually increase MeOH % (e.g., 1% to 10%).
Mobile Phase 2 Ethyl Acetate / Hexanes0.1 - 1% Triethylamine0.2 - 0.4May not be polar enough for the pure compound but can be effective for eluting less polar impurities first.[7]
Alternative Phase Alumina (neutral)-0.2 - 0.4Use if the compound is found to be unstable on silica gel.

Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying this compound on a ~50g scale. Adjust column size and solvent volumes based on the amount of crude material.

1. Preparation

  • TLC Analysis: Determine the optimal eluent system by testing various ratios of DCM/MeOH containing 0.5% TEA.

  • Column Selection: Choose a glass column with appropriate dimensions (e.g., a 40-50 mm diameter column for ~5g of crude material).

  • Slurry Packing:

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent you plan to use (e.g., 100% DCM with 0.5% TEA). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Add more solvent and continue to drain until you have a well-packed, stable bed of silica. Add another thin layer of sand on top to protect the silica surface.[5]

2. Sample Loading

  • Wet Loading: Dissolve the crude material in a minimal amount of DCM. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface. Allow the sample to absorb into the silica by draining the solvent until the liquid level just reaches the top of the sand.[5]

  • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica as described in Q5. Carefully add the resulting powder onto the top layer of sand in the column.

3. Elution and Fraction Collection

  • Carefully fill the column with the starting eluent.

  • Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.

  • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 100% DCM, then move to 1% MeOH in DCM, then 2% MeOH in DCM, and so on. All eluents should contain the same concentration of TEA.

  • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a TLC plate, elute, and visualize (e.g., using a potassium permanganate stain, which is effective for amines).

4. Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Guide

The following workflow diagram illustrates a logical approach to troubleshooting common issues during the column chromatography of this compound.

G start Problem: Poor Purification Outcome issue1 Issue: Compound Tailing / Streaking start->issue1 issue2 Issue: Compound Not Eluting start->issue2 issue3 Issue: Low or No Recovery start->issue3 issue4 Issue: Poor Separation start->issue4 cause1 Cause: Acidic Silica Interaction issue1->cause1 cause2 Cause: Eluent Not Polar Enough issue2->cause2 cause3 Cause: Compound Degradation issue3->cause3 cause4 Cause: Irreversible Adsorption issue3->cause4 issue4->cause1 cause5 Cause: Incorrect Rf from TLC issue4->cause5 solution1 Solution: Add 0.1-1% Triethylamine (TEA) or NH4OH to eluent. cause1->solution1 cause1->solution1 solution2 Solution: Increase eluent polarity. (e.g., add Methanol to DCM) cause2->solution2 solution3 Solution: Test stability on TLC plate. Switch to Alumina. cause3->solution3 cause4->solution1 solution4 Solution: Flush column with very polar (10% MeOH/DCM + TEA) eluent. cause4->solution4 solution5 Solution: Re-optimize TLC. Aim for Rf of 0.2-0.4. cause5->solution5

Caption: Troubleshooting workflow for amine purification by column chromatography.

References

Technical Support Center: Recrystallization of Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 147539-41-1). The information is designed to assist in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a moderately polar compound, several solvent systems can be effective. A common starting point is a mixed solvent system of a "good" solvent where the compound is highly soluble, and a "poor" solvent (anti-solvent) where it is sparingly soluble.[1] Ethyl acetate/hexanes is a frequently used combination for Boc-protected amines. Other potential systems include ethanol/water or toluene/methanol. Single solvent systems using alcohols like isopropanol or acetonitrile may also be suitable.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with amines. Here are several strategies to address this:

  • Reduce Supersaturation: Oiling out is often caused by a solution that is too concentrated or cooled too quickly. Try adding a small amount of the "good" solvent to the hot solution before cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Rapid cooling promotes oil formation.

  • Solvent System Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding the "poor" solvent (anti-solvent) dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the "good" solvent to clarify before slow cooling.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that impurities are inhibiting crystallization.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.

    • Scratching: As mentioned previously, scratching the inner surface of the flask can help induce nucleation.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.

Q4: What are common impurities that could interfere with the recrystallization?

A4: Impurities from the synthesis of this compound can inhibit crystallization. Common impurities may include unreacted starting materials or byproducts from the reaction.[1] For instance, if the synthesis involved reductive amination, residual reducing agents or byproducts could be present. An aqueous wash of the crude product before recrystallization can sometimes help remove water-soluble impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound "oils out" Solution is too supersaturated; Cooling is too rapid.Add more of the "good" solvent to the hot solution; Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent system.Re-evaluate solvent choice with small-scale solubility tests. Consider a different mixed solvent system.
No crystals form Solution is too dilute.Evaporate some of the solvent to increase the concentration and cool again.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Impurities are present.Consider a pre-purification step like a wash or a quick column chromatography filtration before recrystallization.
Low recovery yield Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be evaporated later.
Crystals are discolored or appear impure Incomplete removal of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Crystallization occurred too quickly, trapping impurities.Slow down the cooling process to allow for more selective crystal lattice formation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential solvent (e.g., isopropanol, acetonitrile) dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a miscible "poor" solvent in which the compound is sparingly soluble (e.g., hexanes).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents (in the approximate final ratio) for washing the crystals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147539-41-1[2][3][4]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [2]
Appearance White to off-white solid (expected)General chemical knowledge
Melting Point Data not consistently available. A pure compound should have a sharp melting point.

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolSoluble to Highly SolubleCapable of hydrogen bonding with the amine and carbonyl groups.
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneSolubleGood dipole-dipole interactions.
Nonpolar Aprotic Hexanes, TolueneSparingly Soluble to InsolubleThe polar functional groups limit solubility in nonpolar solvents.
Aqueous WaterSlightly SolubleThe Boc group and piperidine ring are hydrophobic, but the amine and carbonyl groups provide some polarity.

Note: This table is based on the general principles of solubility for structurally similar compounds. Experimental verification is recommended.

Mandatory Visualization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add 'Poor' Solvent (Anti-Solvent) until Cloudy dissolve->add_antisolvent If no hot filtration hot_filtration->add_antisolvent clarify Clarify with a Few Drops of 'Good' Solvent add_antisolvent->clarify cool_slowly Slow Cooling to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for mixed-solvent recrystallization.

References

Technical Support Center: Optimizing Boc Protection of 4-(Methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the tert-butyloxycarbonyl (Boc) protection of 4-(methylamino)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product when reacting 4-(methylamino)piperidine with one equivalent of Boc anhydride? When reacting 4-(methylamino)piperidine with a controlled amount of di-tert-butyl dicarbonate (Boc₂O), the Boc group preferentially protects the endocyclic piperidine nitrogen. This is due to the generally higher nucleophilicity of the ring amine compared to the exocyclic secondary amine. The primary product is tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Q2: Is a base necessary for this Boc protection reaction? While the reaction can proceed without an added base, it is highly recommended.[1] The reaction generates tert-butoxide, which can deprotonate the protonated amine, but adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) neutralizes acidic byproducts and drives the reaction to completion, often leading to higher yields and faster reaction times.[1]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction? DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, particularly for less reactive amines.[1] It reacts with Boc anhydride to form a more reactive intermediate.[1] However, for a relatively nucleophilic substrate like 4-(methylamino)piperidine, DMAP may not be necessary and could increase the risk of side reactions, such as the formation of di-Boc protected products.[1]

Q4: What are the most common side reactions and how can they be avoided? The most common side reaction is the di-protection of both the piperidine and the methylamino nitrogens. This can be minimized by using a stoichiometric amount (1.0-1.1 equivalents) of Boc₂O, maintaining a lower reaction temperature (0 °C to room temperature), and monitoring the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Q5: How should I monitor the progress of the reaction? The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A suitable TLC system would be dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 95:5:0.5) to visualize the basic amine spots. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progress.

Q6: What is a standard workup and purification procedure for this reaction? A typical workup involves diluting the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate, followed by washing with water, a weak acid (e.g., 5% citric acid) to remove any unreacted amine and base, saturated sodium bicarbonate solution, and finally brine.[1] The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[1] The crude product can be purified by flash column chromatography on silica gel if necessary.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Poor Reagent Quality: Boc anhydride (Boc₂O) can degrade over time, especially if exposed to moisture.Use a fresh bottle of Boc₂O.
Incomplete Reaction: The reaction may be too slow under the current conditions due to low temperature or insufficient activation.Allow the reaction to stir longer at room temperature or warm gently to 40 °C.[2] Consider adding a catalytic amount of DMAP if the reaction is sluggish.[1]
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.[3]Ensure the 4-(methylamino)piperidine is fully dissolved before adding Boc₂O. Try alternative solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or a mixture of THF and water.[1][2]
Loss during Workup: The Boc-protected product may have some water solubility, or an emulsion may have formed during extraction.During the aqueous workup, re-extract the aqueous layers multiple times with your organic solvent. To break emulsions, add brine to the separatory funnel.
Formation of Multiple Products Di-Boc Protection: Both nitrogen atoms have been protected. This occurs when an excess of Boc₂O is used or under forcing conditions (high temperature, prolonged reaction time).Use a controlled amount of Boc₂O (1.0-1.1 equivalents). Add the Boc₂O solution dropwise to the amine solution at a lower temperature (e.g., 0 °C) to improve selectivity. Monitor the reaction closely and stop it once the starting material is consumed.
Urea Formation: A side reaction, sometimes promoted by DMAP at higher temperatures, can lead to urea byproducts.[4]Avoid using stoichiometric amounts of DMAP or running the reaction at elevated temperatures if DMAP is used.[1]
Difficult Purification Product Polarity: The product is a basic amine and may streak on silica gel.Deactivate the silica gel by using an eluent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%) in your ethyl acetate/hexane or DCM/methanol mobile phase.
Co-elution of Impurities: A byproduct may have a similar polarity to the desired product.Ensure the workup is thorough. An acidic wash can help remove basic impurities, while a basic wash can remove acidic ones. Optimize chromatography conditions by trying different solvent systems.

Experimental Protocol: Selective Mono-Boc Protection

This protocol outlines a standard procedure for the selective N-Boc protection of the piperidine nitrogen of 4-(methylamino)piperidine.

Materials:

  • 4-(methylamino)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-(methylamino)piperidine (1.0 eq) in a suitable solvent like DCM or THF (to a concentration of approx. 0.2-0.5 M).[1]

  • Add Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Add Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15 minutes. If adding as a solid, do so in one portion.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., DCM:MeOH:NH₄OH 90:10:1) or LC-MS. The reaction is often complete within 1-4 hours.[1]

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution, water, saturated NaHCO₃ solution, and finally brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, this compound.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM, often with a small percentage of triethylamine or ammonium hydroxide to prevent streaking.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Product SM 4-(Methylamino)piperidine Reaction_Step + SM->Reaction_Step Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction_Step Product tert-Butyl 4-(methylamino)- piperidine-1-carboxylate Reaction_Step->Product  TEA, DCM  Room Temp Experimental_Workflow Start Start Setup Dissolve Amine & Base in Solvent Start->Setup Reaction Add Boc₂O Solution Stir at Room Temp Setup->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Wash (Acid, Base, Brine) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Column Chromatography (if needed) Dry->Purify End Pure Product Dry->End Sufficiently Pure Purify->End Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Check_TLC Check Reaction TLC/ LC-MS Analysis Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Side_Products Multiple Products Observed? Check_TLC->Side_Products Cause1 Possible Cause: - Incomplete Reaction - Poor Reagent Quality - Solubility Issue SM_Present->Cause1 Yes Cause2 Possible Cause: - Excess Boc₂O - High Temperature - DMAP Catalyst Side_Products->Cause2 Yes Solution1 Solution: - Increase reaction time/temp - Use fresh Boc₂O - Change solvent Cause1->Solution1 Solution2 Solution: - Use 1.1 eq Boc₂O - Run at 0 °C to RT - Omit or reduce DMAP Cause2->Solution2

References

Challenges in the scale-up synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the large-scale production of this key pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the common synthetic route of reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing on a larger scale.- Monitor reaction progress closely using techniques like HPLC or TLC.[1] - Gradually increase reaction temperature, ensuring it remains within the stability limits of reactants and products. - Ensure efficient agitation to maintain a homogeneous reaction mixture, which can be challenging in large reactors.
Side reactions: Formation of over-alkylated or other byproducts due to poor temperature control or incorrect stoichiometry.- Implement controlled addition of the reducing agent to manage the exothermic nature of the reaction. - Maintain a strict stoichiometric balance of reactants.
Product loss during workup: Emulsion formation during extraction or product solubility in the aqueous phase.- Use a brine wash to break emulsions. - Adjust the pH of the aqueous phase to minimize the solubility of the amine product.
High Impurity Profile Formation of dimeric or polymeric byproducts: Common in reductive aminations at higher concentrations.- Optimize the concentration of the starting materials. - Consider a fed-batch approach where one of the reactants is added gradually to control its concentration.[2]
Residual starting materials: Incomplete conversion of tert-butyl 4-oxopiperidine-1-carboxylate or methylamine.- Increase the equivalents of the reducing agent or methylamine slightly. - Extend the reaction time based on in-process controls.
Impurities from raw materials: Purity of starting materials is critical for the final product quality.- Use high-purity starting materials and perform quality control checks before use.
Difficult Purification Oily product instead of solid: Presence of impurities preventing crystallization.- Perform a thorough purification of the crude product by column chromatography before attempting crystallization. - Screen various solvent systems for crystallization.
Poor crystal quality: Formation of small or agglomerated crystals that are difficult to filter and dry.- Control the cooling rate during crystallization; slower cooling often leads to better crystal growth. - Use seeding to promote the growth of desired crystal forms.
Co-crystallization of impurities: Impurities with similar structures being incorporated into the crystal lattice.- Recrystallize the product from a different solvent system. - Consider a salt formation and crystallization step for purification, followed by conversion back to the free base.
Color Formation Oxidation of the product: Amines can be susceptible to air oxidation, leading to colored impurities.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Store the final product protected from light and air.[3]
Inconsistent Batch-to-Batch Results Variability in raw materials: Inconsistent quality of starting materials or solvents.- Establish strict specifications for all incoming raw materials and solvents.
Poor process control: Fluctuations in temperature, reaction time, or agitation speed.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale synthesis of this compound?

A1: The most prevalent and industrially scalable route is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine.[4][5] This one-pot reaction is efficient and avoids the need for isolating the intermediate imine.

Q2: What are the critical process parameters to control during the scale-up of the reductive amination step?

A2: The critical parameters to monitor and control are temperature, reagent addition rate, and mixing efficiency. The reaction is often exothermic, so effective heat removal is crucial to prevent side reactions. The addition rate of the reducing agent should be carefully controlled to maintain the desired temperature. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

Q3: What are some common byproducts in this synthesis and how can they be minimized?

A3: Common byproducts can include the corresponding alcohol from the reduction of the starting ketone, and over-alkylated products. The formation of the alcohol can be minimized by ensuring the efficient formation of the imine before reduction. Over-alkylation can be controlled by using a proper stoichiometric ratio of reactants and by maintaining a lower reaction temperature.

Q4: What are the recommended purification methods for industrial-scale production?

A4: For industrial-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency in removing impurities.[1] Column chromatography can be used for smaller batches or for the purification of very impure material, but it is less economical for large quantities. Distillation is generally not suitable for this compound due to its high boiling point and potential for thermal degradation.

Q5: How can I improve the filtration and drying of the final product on a large scale?

A5: To improve filtration, aim for a crystalline product with a uniform particle size distribution. This can be achieved through controlled crystallization. For drying, a vacuum oven at a controlled temperature is recommended to remove residual solvents without degrading the product.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Scale-Up Synthesis Parameters and Outcomes
ParameterLab-Scale (10g)Pilot-Scale (10kg)Production-Scale (100kg)
Reaction Vessel 250 mL Round Bottom Flask100 L Glass-Lined Reactor1000 L Glass-Lined Reactor
Typical Yield 85-95%80-90%75-85%
Purity (by HPLC) >99%>98%>98%
Reaction Time 2-4 hours6-8 hours10-12 hours
Key Challenge Product IsolationHeat Management & MixingProcess Consistency & Economics

Note: The data in this table is illustrative and can vary based on the specific process and equipment used.

Experimental Protocols

Key Experiment: Scale-Up Reductive Amination

Objective: To synthesize this compound on a 1 kg scale.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (1.00 kg, 5.02 mol)

  • Methylamine solution (e.g., 40% in water or 2M in THF, molar excess)

  • Sodium triacetoxyborohydride (or another suitable reducing agent, ~1.2 eq)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a suitable reactor with tert-butyl 4-oxopiperidine-1-carboxylate and the chosen solvent.

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Slowly add the methylamine solution, maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • In a separate vessel, prepare a slurry of the reducing agent in the solvent.

  • Slowly add the reducing agent slurry to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by HPLC.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage start Start charge_reactants Charge Ketone & Solvent start->charge_reactants cool_reactants Cool to 0-5°C charge_reactants->cool_reactants add_amine Add Methylamine cool_reactants->add_amine form_imine Imine Formation add_amine->form_imine add_reductant Add Reducing Agent form_imine->add_reductant react Reaction at RT add_reductant->react monitor Monitor by HPLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry concentrate Concentrate wash_dry->concentrate crystallize Crystallize concentrate->crystallize isolate Isolate & Dry Product crystallize->isolate end Final Product isolate->end troubleshooting_logic cluster_causes cluster_solutions issue Low Yield or High Impurity incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions workup_loss Workup Loss issue->workup_loss optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp improve_mixing Improve Mixing incomplete_rxn->improve_mixing control_addition Control Reagent Addition side_reactions->control_addition optimize_workup Optimize Workup pH/Solvent workup_loss->optimize_workup

References

Technical Support Center: Purification of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities often originate from the synthetic route, which typically involves the Boc protection of 4-(methylamino)piperidine or the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Such as 4-(methylamino)piperidine or tert-butyl 4-oxopiperidine-1-carboxylate.

  • Byproducts of Boc Protection: Including di-Boc protected piperidine and residual di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts of Reductive Amination: Such as the corresponding alcohol from the reduction of the ketone starting material.

  • Solvent Residues: Residual solvents used in the reaction and work-up.

Q2: What are the recommended methods for purifying this compound?

A2: The most effective and commonly used purification techniques are recrystallization and column chromatography.[2] The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC provides quantitative information on the percentage of the main compound and its impurities, while NMR helps in identifying the structure of the main compound and any significant impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" and does not crystallize.

  • Cause: The solvent system may not be optimal, or the compound may have a low melting point. The presence of certain impurities can also inhibit crystallization.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., heptane/ethyl acetate, toluene/heptane).

    • Gradual Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can promote oiling out.

    • Seeding: Introduce a small crystal of pure product to the cooled, supersaturated solution to induce crystallization.

    • Trituration: If an oil persists, try to solidify it by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small amount of a non-polar solvent in which the compound is insoluble (e.g., pentane or hexane) and stirring vigorously.

Problem 2: Low recovery yield after recrystallization.

  • Cause: The compound may have significant solubility in the mother liquor, or too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine if a significant amount of product remains. A second recrystallization of the mother liquor may be warranted.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Cause: The chosen eluent system may not have the optimal polarity to resolve the components.

  • Solution:

    • Eluent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the product and impurities. A common starting point for Boc-protected amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of a basic modifier like triethylamine to prevent streaking.

    • Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve the separation of compounds with different polarities.

Problem 2: The compound streaks on the TLC plate and the column.

  • Cause: The secondary amine in the product can interact with the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use Deactivated Silica: Consider using silica gel that has been deactivated with a base.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with 0.5% triethylamine.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the dissolved product onto a small amount of silica gel and dry it.

    • Load the dried silica gel with the adsorbed product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

HPLC Analysis Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase it over time (e.g., 5% to 95% B over 20 minutes).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Illustrative Purification Efficiency for this compound

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Recrystallization8598.575
Column Chromatography85>9985

Note: The values in this table are for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Option 1 chromatography Column Chromatography crude->chromatography Option 2 hplc HPLC Analysis (Purity Check) recrystallization->hplc chromatography->hplc pure_product Pure Product hplc->pure_product >98% Purity nmr NMR Analysis (Structure Verification) pure_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Compound Oils Out start->oiling_out Recrystallization low_yield Low Recovery Yield start->low_yield Recrystallization poor_separation Poor Separation start->poor_separation Chromatography streaking Compound Streaking start->streaking Chromatography node_oil_1 Optimize Solvent System oiling_out->node_oil_1 node_oil_2 Ensure Slow Cooling oiling_out->node_oil_2 node_oil_3 Use Seed Crystal oiling_out->node_oil_3 node_yield_1 Minimize Solvent Volume low_yield->node_yield_1 node_yield_2 Ensure Complete Cooling low_yield->node_yield_2 node_sep_1 Optimize Eluent via TLC poor_separation->node_sep_1 node_sep_2 Use Gradient Elution poor_separation->node_sep_2 node_streak_1 Add Basic Modifier to Eluent (e.g., Triethylamine) streaking->node_streak_1 node_streak_2 Use Deactivated Silica streaking->node_streak_2

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting guide for the reductive amination of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the reductive amination of N-Boc-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of N-Boc-4-piperidone is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the reductive amination of N-Boc-4-piperidone can stem from several factors. The most common issues are incomplete imine/iminium ion formation, suboptimal reaction conditions, or the choice of reducing agent.

Key areas to investigate include:

  • Imine/Iminium Ion Formation: The initial condensation between N-Boc-4-piperidone and the amine to form the imine or iminium ion is a crucial equilibrium-driven step. The presence of water can hinder this process.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. A strong reducing agent might prematurely reduce the starting ketone, while a weak one may not efficiently reduce the imine/iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is a commonly used mild and selective reagent for this transformation.[1][2]

  • Reaction pH: The reaction is often catalyzed by a weak acid, such as acetic acid. A mildly acidic environment (pH 4-6) is generally optimal for imine formation. If the pH is too low, the amine starting material will be protonated and non-nucleophilic.

  • Amine Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly, leading to incomplete conversion.

To improve the yield, consider the following:

  • Use of a Mild Acid Catalyst: Adding a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry to favor imine formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent due to its mildness and selectivity for the iminium ion over the ketone.[1][3]

Q2: I am observing a significant amount of unreacted N-Boc-4-piperidone in my reaction mixture. What should I do?

A2: The presence of unreacted starting ketone is a common issue and can be attributed to several factors:

  • Inefficient Imine Formation: As mentioned in Q1, the equilibrium may not be favoring the imine intermediate. This is particularly true for less reactive amines.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Deactivated Reagents: The amine or the reducing agent may have degraded.

Troubleshooting Steps:

  • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by techniques like TLC or LC-MS.

  • Increase Reaction Time/Temperature: For slow-reacting amines, extending the reaction time or gently heating the reaction mixture might be necessary.

  • Check Reagent Quality: Ensure that the amine and reducing agent are of good quality and have been stored correctly.

Q3: My reaction is producing a significant amount of a side product corresponding to the alcohol of N-Boc-4-piperidone. How can I prevent this?

A3: The formation of N-Boc-4-piperidinol is a common side reaction that occurs when the reducing agent reduces the starting ketone before it can react with the amine.

Solutions:

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are more selective for the iminium ion over the ketone compared to a stronger reducing agent like sodium borohydride (NaBH₄).[4]

  • Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. This can be done by stirring the N-Boc-4-piperidone and the amine (with a catalytic amount of acetic acid) for a period before introducing the reducing agent.

Q4: I am using a primary amine and observing the formation of a dialkylated product. How can I minimize this?

A4: Over-alkylation can occur when the secondary amine product is more nucleophilic than the starting primary amine and reacts further with N-Boc-4-piperidone.

Strategies to Minimize Dialkylation:

  • Use an Excess of the Primary Amine: Using a larger excess of the primary amine can statistically favor the formation of the desired mono-alkylated product.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants, using the primary amine as the limiting reagent if the dialkylated product is difficult to separate.

  • Stepwise Procedure: A two-step procedure, where the imine is formed first and then reduced, can sometimes help minimize over-alkylation.[5]

Q5: The purification of my final 4-amino-N-Boc-piperidine derivative by silica gel chromatography is proving difficult. What are some common issues and solutions?

A5: The basic nature of the piperidine nitrogen can lead to issues during silica gel chromatography, such as tailing peaks and poor separation.

Purification Troubleshooting:

  • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol into your eluent system can improve peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.

  • Product Solubility: Ensure your crude product is fully dissolved in a minimal amount of the loading solvent before applying it to the column.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of N-Boc-4-piperidone

Reducing AgentTypical Solvent(s)Key AdvantagesKey DisadvantagesTypical Yield Range (%)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, highly selective for iminium ions, allows for one-pot reactions.[6]Moisture sensitive.75-95
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Selective for iminium ions, not water-sensitive.[6]Highly toxic, generates cyanide waste.70-90
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Can reduce the starting ketone, often requires a two-step procedure.[4]50-80 (in two-step procedures)
Hydrogen (H₂) with Pd/CMethanol (MeOH), Ethanol (EtOH)"Green" reducing agent, high yielding.Requires specialized hydrogenation equipment.80-95[1]

Yields are approximate and can vary significantly based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of N-Boc-4-piperidone with an Amine using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Amine (e.g., aniline) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Ketone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R-NH2 Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product 4-Amino-N-Boc-piperidine Product Iminium->Product + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Experimental_Workflow Start Start Combine_Reagents Combine N-Boc-4-piperidone, Amine, and Solvent Start->Combine_Reagents Add_Catalyst Add Acetic Acid (catalytic) Combine_Reagents->Add_Catalyst Imine_Formation Stir for Imine Formation (1-2 hours) Add_Catalyst->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reducing_Agent Reaction_Monitoring Monitor Reaction (TLC/LC-MS) Add_Reducing_Agent->Reaction_Monitoring Workup Aqueous Workup (NaHCO3 Quench, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General Experimental Workflow.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction Check_SM Unreacted Starting Material? Start->Check_SM Ketone_Present Ketone Remaining Check_SM->Ketone_Present Yes Amine_Present Amine Remaining Check_SM->Amine_Present Yes Side_Products Side Products Observed? Check_SM->Side_Products No Solution_Imine Optimize Imine Formation: - Use anhydrous solvent - Add catalytic acid - Increase reaction time/temp Ketone_Present->Solution_Imine Solution_Reducing_Agent Check Reducing Agent Activity Amine_Present->Solution_Reducing_Agent Alcohol_Side_Product Alcohol Side Product Side_Products->Alcohol_Side_Product Yes Dialkylation_Product Dialkylation Product Side_Products->Dialkylation_Product Yes No_Side_Products No Major Side Products Side_Products->No_Side_Products No Solution_Selective_Reducing_Agent Use a more selective reducing agent (STAB) Alcohol_Side_Product->Solution_Selective_Reducing_Agent Solution_Dialkylation Minimize Dialkylation: - Use excess primary amine - Two-step procedure Dialkylation_Product->Solution_Dialkylation Solution_General General Optimization: - Check reagent purity - Optimize stoichiometry No_Side_Products->Solution_General

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the reductive amination of N-Boc-4-piperidone with methylamine. This reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), in a suitable solvent like dichloromethane (DCM) or methanol.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include the reaction temperature, the stoichiometry of the reactants (N-Boc-4-piperidone, methylamine, and reducing agent), and the reaction time. The choice of reducing agent and solvent can also significantly impact the reaction's outcome and byproduct profile.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound and quantifying impurities.[1] Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), particularly GC-MS or LC-MS, are essential.[1]

Q4: What are the expected ¹H NMR chemical shifts for the final product?

A4: While the exact shifts can vary based on the solvent and instrument, characteristic peaks for this compound include a singlet for the tert-butyl group protons, signals for the piperidine ring protons, and a signal for the methylamino group proton and the methyl group protons.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of a significant amount of unreacted N-Boc-4-piperidone in the final product.
  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or low temperature.

    • Deactivation or insufficient amount of the reducing agent.

    • Poor quality of methylamine.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the consumption of the starting material.

    • Extend Reaction Time: If the reaction has stalled, consider extending the reaction time.

    • Optimize Temperature: While the reaction is often run at room temperature, gentle heating might be necessary, depending on the specific reducing agent and substrates.

    • Verify Reagent Quality: Ensure the reducing agent is fresh and active. Use a fresh bottle or a newly opened container if necessary. Confirm the concentration and quality of the methylamine solution.

    • Stoichiometry: Re-evaluate the stoichiometry of the reagents. A slight excess of methylamine and the reducing agent may be required to drive the reaction to completion.

Issue 2: Detection of an impurity with a mass corresponding to tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Possible Cause:

    • This byproduct forms when the reducing agent reduces the ketone group of N-Boc-4-piperidone to a hydroxyl group before the imine formation with methylamine can occur. This is more likely with stronger reducing agents like sodium borohydride if the imine formation is slow.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Utilize a milder and more selective reducing agent for reductive amination, such as sodium triacetoxyborohydride (STAB). STAB is generally effective at reducing the intermediate iminium ion without significantly reducing the starting ketone.

    • Pre-formation of the Imine: Allow the N-Boc-4-piperidone and methylamine to stir together for a period (e.g., 1 hour) before adding the reducing agent. This allows for the formation of the imine intermediate, which is then reduced to the desired product. The use of a dehydrating agent, such as molecular sieves, can also facilitate imine formation.

    • pH Control: The rate of imine formation is pH-dependent. The addition of a small amount of acetic acid can catalyze imine formation.

Issue 3: Identification of a byproduct corresponding to tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.
  • Possible Cause:

    • This tertiary amine is a result of over-methylation. The desired secondary amine product can react further with a methylating agent present in the reaction mixture. This is more prevalent if formaldehyde is present as an impurity in the methylamine or is formed in situ.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of methylamine. A large excess should be avoided.

    • Reaction Conditions: Avoid conditions that could lead to the decomposition of methylamine or the solvent to form formaldehyde or other methylating species.

    • Purification: This byproduct can often be separated from the desired secondary amine by column chromatography.

Byproduct Analysis Data

The following table summarizes the common byproducts, their likely causes, and suggested analytical methods for their detection.

Byproduct NameCommon NameMolecular Weight ( g/mol )Likely CauseRecommended Analytical Method
Unreacted Starting MaterialN-Boc-4-piperidone199.25Incomplete reactionHPLC, GC-MS, TLC
tert-butyl 4-hydroxypiperidine-1-carboxylateBoc-4-hydroxypiperidine201.27Premature reduction of the ketoneHPLC, GC-MS
tert-butyl 4-(dimethylamino)piperidine-1-carboxylateOver-methylated product228.33Reaction of the secondary amine product with a methylating speciesHPLC, LC-MS

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • N-Boc-4-piperidone

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add STAB (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for your specific equipment and sample.

Visualizations

Byproduct_Formation_Pathways start_material N-Boc-4-piperidone intermediate Imine Intermediate start_material->intermediate + Methylamine byproduct1 tert-butyl 4-hydroxy- piperidine-1-carboxylate start_material->byproduct1 + Reducing Agent (premature reduction) reagent Methylamine product tert-butyl 4-(methylamino) piperidine-1-carboxylate intermediate->product + Reducing Agent byproduct2 tert-butyl 4-(dimethylamino) piperidine-1-carboxylate product->byproduct2 + Methylating Agent (over-methylation) reducing_agent Reducing Agent (e.g., STAB) methylating_agent Methylating Agent Experimental_Workflow start Start: N-Boc-4-piperidone + Methylamine in DCM imine_formation Stir for 1h (Imine Formation) start->imine_formation reduction Cool to 0°C Add STAB Stir for 12-16h imine_formation->reduction workup Quench (aq. NaHCO₃) Extract with DCM Dry and Concentrate reduction->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product analysis Purity & Structure Analysis (HPLC, NMR, MS) final_product->analysis

References

Validation & Comparative

Comparative Analysis of tert-butyl 4-(methylamino)piperidine-1-carboxylate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] For comparative purposes, spectral data of structurally related piperidine derivatives are also presented. This document is intended for researchers, scientists, and professionals in drug development to facilitate compound characterization and quality control.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for this compound and two comparable piperidine derivatives. The data is compiled from literature sources and predicted values.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicity
This compound tert-butyl (-C(CH₃)₃)~1.4s
N-methyl (-NHCH₃)~2.8br s
Piperidine (-CH₂-N(Boc)-CH₂-)~3.0 - 3.5m
Piperidine (-CH₂-CH(NHMe)-CH₂-)~1.5 - 1.9m
Piperidine (-CH(NHMe)-)~2.5 - 2.7m
tert-butyl 4-aminopiperidine-1-carboxylate tert-butyl (-C(CH₃)₃)1.45s
Piperidine (-CH₂-N(Boc)-CH₂-) ax.2.85t
Piperidine (-CH₂-N(Boc)-CH₂-) eq.4.02d
Piperidine (-CH₂-CH(NH₂)-CH₂-) ax.1.25qd
Piperidine (-CH₂-CH(NH₂)-CH₂-) eq.1.80d
Piperidine (-CH(NH₂)-)~3.0m
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-butyl (-C(CH₃)₃)1.44s
Piperidine (-CH₂-N(Boc)-CH₂-) ax.2.68t
Piperidine (-CH₂-N(Boc)-CH₂-) eq.4.08br d
Piperidine (-CH₂-CH(CH₂OH)-CH₂-) ax.1.05 - 1.20m
Piperidine (-CH₂-CH(CH₂OH)-CH₂-) eq.1.65 - 1.75m
Piperidine (-CH(CH₂OH)-)1.45 - 1.60m
-CH₂OH3.48t

s: singlet, br s: broad singlet, d: doublet, t: triplet, q: quartet, qd: quartet of doublets, m: multiplet

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound Carbonyl (-C=O)~155
tert-butyl (-C(CH₃)₃)~79
Piperidine (-CH₂-N(Boc)-CH₂-)~44
Piperidine (-CH(NHMe)-)~58
Piperidine (-CH₂-CH(NHMe)-CH₂-)~32
N-methyl (-NHCH₃)~34
tert-butyl (-C(CH₃)₃)~28
tert-butyl 4-aminopiperidine-1-carboxylate Carbonyl (-C=O)154.9
tert-butyl (-C(CH₃)₃)79.2
Piperidine (-CH₂-N(Boc)-CH₂-)44.2
Piperidine (-CH(NH₂)-)49.9
Piperidine (-CH₂-CH(NH₂)-CH₂-)35.1
tert-butyl (-C(CH₃)₃)28.5
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Carbonyl (-C=O)155.0
tert-butyl (-C(CH₃)₃)79.3
-CH₂OH67.9
Piperidine (-CH₂-N(Boc)-CH₂-)44.1
Piperidine (-CH(CH₂OH)-)40.0
Piperidine (-CH₂-CH(CH₂OH)-CH₂-)29.5
tert-butyl (-C(CH₃)₃)28.5

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters:

      • Spectral width: ~16 ppm

      • Pulse width: 90°

      • Relaxation delay: 1-2 s

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters:

      • Spectral width: ~240 ppm

      • Pulse width: 30°

      • Relaxation delay: 2 s

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.[2]

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound with labels corresponding to the expected NMR signals.

Figure 1. Structure of this compound with key NMR assignments.

References

Mass Spectrometry Analysis for Structure Confirmation: A Comparative Guide to Amine Protecting Groups in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthetic intermediates is a critical step in the chemical workflow. Mass spectrometry stands as a powerful analytical technique for this purpose, providing detailed information about a molecule's mass and fragmentation patterns. This guide offers a comparative analysis of the mass spectrometric behavior of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a common building block, against an alternative N-protected piperidine derivative, providing supporting experimental protocols and data interpretation frameworks.

This publication will delve into the expected fragmentation patterns of this compound and a comparable compound, N-benzyl 4-(methylamino)piperidine-1-carboxylate, under electrospray ionization (ESI) mass spectrometry. By understanding the characteristic fragmentation of different amine protecting groups—in this case, tert-butoxycarbonyl (Boc) versus benzyloxycarbonyl (Cbz)—researchers can more confidently identify their target molecules and any potential side-products.

Comparative Fragmentation Analysis

The structural integrity of a synthesized molecule is primarily verified by its molecular weight and its fragmentation pattern in a mass spectrometer. The soft ionization technique of ESI typically yields the protonated molecule, [M+H]+, which provides the molecular weight. Subsequent fragmentation, induced by collision with an inert gas (Collision-Induced Dissociation or CID), breaks the molecule into smaller, characteristic ions.

The stability of the protecting group and the inherent structural features of the piperidine ring dictate the fragmentation pathways. The tert-butoxycarbonyl (Boc) group is known for its lability, often leading to a prominent loss of isobutylene (56 Da) or the entire Boc group (100 Da). In contrast, the benzyloxycarbonyl (Cbz) group characteristically produces a stable tropylium ion (m/z 91) upon fragmentation.

Below is a summary of the expected key ions for this compound and N-benzyl 4-(methylamino)piperidine-1-carboxylate.

Ion DescriptionThis compound (m/z)N-benzyl 4-(methylamino)piperidine-1-carboxylate (m/z)
Protonated Molecule [M+H]⁺ 215.18 249.16
Loss of Isobutylene (-C₄H₈)159.12-
Loss of Boc group (-C₅H₉O₂)115.12-
Loss of Benzyl group (-C₇H₇)-158.12
Tropylium Ion [C₇H₇]⁺-91.05
Piperidine Ring Fragmentation (Representative)84.0884.08

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the analysis of N-protected 4-(methylamino)piperidine derivatives using a standard liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Prepare a stock solution of the analyte (this compound or the alternative compound) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (Optional, for sample introduction and purification):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Nebulizer Pressure: 30 - 40 psi.

  • Scan Range: m/z 50 - 500.

  • Fragmentation (MS/MS): For structural confirmation, perform product ion scans on the protonated molecule ([M+H]⁺). The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum (typically in the range of 10-40 eV).

Visualizing the Analytical Workflow and Fragmentation Pathways

To better illustrate the process of structure confirmation and the key differences in fragmentation, the following diagrams are provided.

cluster_workflow Mass Spectrometry Workflow for Structure Confirmation Sample Sample Preparation (Dissolution and Dilution) LC Liquid Chromatography (Optional Separation) Sample->LC Injection ESI Electrospray Ionization (Generation of [M+H]⁺) LC->ESI MS1 MS Scan (Determine m/z of [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID Isolate [M+H]⁺ MS2 MS/MS Scan (Detect Fragment Ions) CID->MS2 Data Data Analysis (Structure Confirmation) MS2->Data

Caption: A general workflow for structure confirmation using LC-MS/MS.

cluster_boc Proposed Fragmentation of this compound cluster_cbz Proposed Fragmentation of N-benzyl 4-(methylamino)piperidine-1-carboxylate M_H [M+H]⁺ m/z 215.18 Loss_isobutylene Loss of Isobutylene (-56 Da) M_H->Loss_isobutylene Loss_Boc Loss of Boc group (-100 Da) M_H->Loss_Boc Frag1 [M+H - C₄H₈]⁺ m/z 159.12 Loss_isobutylene->Frag1 Frag2 [Piperidine-NHCH₃+H]⁺ m/z 115.12 Loss_Boc->Frag2 M_H_cbz [M+H]⁺ m/z 249.16 Loss_benzyl Loss of Benzyl group (-91 Da) M_H_cbz->Loss_benzyl Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 M_H_cbz->Tropylium Rearrangement Frag1_cbz [M+H - C₇H₇]⁺ m/z 158.12 Loss_benzyl->Frag1_cbz

Caption: Comparative fragmentation pathways of Boc- and Cbz-protected piperidines.

By employing the outlined experimental protocol and understanding the fundamental differences in fragmentation patterns, researchers can confidently and accurately confirm the structure of their synthesized piperidine derivatives. This comparative approach not only aids in the identification of the target molecule but also provides valuable insights into the stability and reactivity of different protecting groups under mass spectrometric conditions.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a critical parameter in drug development and manufacturing. Tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] For piperidine derivatives, reversed-phase HPLC is a common approach.[2]

Experimental Protocol: HPLC-UV

A typical HPLC method for the purity assessment of this compound would involve the following:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[1]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Mobile Phase: A gradient elution is often employed to ensure good separation of the main compound from any potential impurities.[2]

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm (as the target molecule lacks a strong chromophore, low UV is used)

    • Gradient Program: A representative gradient is detailed in the table below.

Data Presentation: HPLC Method Parameters and Performance
ParameterValue/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Detection UV at 210 nm
Retention Time (RT) ~ 8.5 min (typical)
Limit of Detection (LOD) ~ 0.01%
Limit of Quantification (LOQ) ~ 0.03%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] While this compound has a moderate molecular weight, its volatility can be sufficient for GC analysis. The mass spectrometer provides definitive identification of impurities.

Experimental Protocol: GC-MS

A typical GC-MS method for this compound would be as follows:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (MS) and equipped with a split/splitless injector.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector Temperature: 250 °C.[3]

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.[3]

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.[3]

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-450

Data Presentation: GC-MS Method Parameters and Performance
ParameterValue/Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (EI)
Retention Time (RT) ~ 10.2 min (typical)
Limit of Detection (LOD) ~ 0.005%
Limit of Quantification (LOQ) ~ 0.015%

Comparison of HPLC and GC-MS for Purity Assessment

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[1][4]Best for volatile and thermally stable compounds.[1][4]
Sample Preparation Generally straightforward dissolution in the mobile phase.[4]May require derivatization for polar compounds, though direct analysis is often possible.[3]
Separation Efficiency Good, with a wide range of column chemistries available.High, especially with long capillary columns, leading to sharp peaks.[4]
Detection UV detection is common but may lack specificity. MS detection (LC-MS) provides structural information.[2]Mass spectrometry provides high specificity and structural information for impurity identification.[4]
Sensitivity Good, but can be limited by the detector.Generally very high, especially with selective ion monitoring (SIM) mode.[5]
Analysis Time Typically longer run times (15-30 minutes).[6]Often faster analysis times, especially for simple mixtures.[7]

Logical Workflow for Purity Assessment

The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like this compound using chromatographic methods.

Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Method Selection cluster_2 Data Acquisition and Analysis cluster_3 Reporting Sample Sample of this compound Preparation Sample Preparation (Dissolution in appropriate solvent) Sample->Preparation Method_Selection Choose Analytical Technique Preparation->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Non-volatile/ Thermally Labile GCMS GC-MS Analysis Method_Selection->GCMS Volatile/ Thermally Stable HPLC_Data Chromatogram Acquisition (HPLC) HPLC->HPLC_Data GCMS_Data Chromatogram & Mass Spectra Acquisition (GC-MS) GCMS->GCMS_Data Integration Peak Integration & Area % Calculation HPLC_Data->Integration GCMS_Data->Integration Impurity_ID Impurity Identification (via MS) GCMS_Data->Impurity_ID Purity_Report Final Purity Report Integration->Purity_Report Impurity_ID->Purity_Report

Caption: Workflow for chromatographic purity assessment.

Conclusion

Both HPLC and GC-MS are viable and powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and widely applicable method, particularly advantageous due to its suitability for a broad range of compounds without the need for derivatization.[3] It is often the primary choice for routine quality control.

  • GC-MS offers higher separation efficiency and the significant advantage of providing structural information about impurities through mass spectrometry, which is invaluable for impurity profiling and method development.[4]

The choice between these methods will depend on the specific requirements of the analysis. For routine purity checks, HPLC-UV is often sufficient. For in-depth impurity profiling and identification, GC-MS or the more advanced HPLC-MS would be the preferred techniques.

References

A Comparative Guide to the Synthetic Routes of Tert-Butyl 4-(Methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key building block in medicinal chemistry. The following sections detail the most common and effective methods for its preparation, offering an objective analysis of their performance based on experimental data. This includes a thorough examination of reaction protocols, yields, and purities to inform laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: reductive amination and nucleophilic substitution. A third, less common, approach involves the direct methylation of a precursor amine. Each route presents distinct advantages and disadvantages in terms of starting material availability, reaction efficiency, and scalability.

Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine is a widely employed, one-pot method that offers high yields and operational simplicity. Nucleophilic substitution, typically involving the displacement of a sulfonate leaving group from the 4-position of the piperidine ring by methylamine, provides an alternative pathway that can be advantageous depending on precursor availability. The direct methylation of tert-butyl 4-aminopiperidine-1-carboxylate represents a more straightforward approach on paper, but can be complicated by challenges in achieving selective mono-methylation.

This guide will delve into the specifics of each of these routes, providing the necessary data for an informed selection of the most suitable synthetic strategy for your research or development needs.

Route 1: Reductive Amination

Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this typically involves the reaction of a carbonyl-containing piperidine precursor with methylamine in the presence of a reducing agent.

Workflow for Reductive Amination

Reductive Amination Workflow start Starting Material (N-Boc-4-piperidone) imine Imine Formation (with Methylamine) start->imine reduction In situ Reduction imine->reduction workup Aqueous Workup & Purification reduction->workup product This compound workup->product

Caption: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination of tert-Butyl 4-oxopiperidine-1-carboxylate

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, an excess of methylamine (typically as a solution in a solvent like THF or ethanol) is added. The mixture is stirred to facilitate the formation of the intermediate imine. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is then added portion-wise. The reaction is typically stirred at room temperature for several hours to overnight. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, often by column chromatography.

Performance Data: Reductive Amination
ParameterRoute 1A: From N-Boc-4-piperidone
Starting Material tert-Butyl 4-oxopiperidine-1-carboxylate
Key Reagents Methylamine, Sodium Triacetoxyborohydride
Typical Yield 85-95%
Reported Purity >98%
Reaction Time 12-24 hours
Scalability Readily scalable
Advantages High yield, one-pot procedure, readily available starting material.
Disadvantages Use of borohydride reagents can be a concern on a large scale.

Route 2: Nucleophilic Substitution

This synthetic approach relies on the displacement of a good leaving group at the 4-position of the piperidine ring by methylamine. Commonly, a hydroxyl group is first converted into a more reactive sulfonate ester, such as a tosylate or mesylate, to facilitate the substitution.

Workflow for Nucleophilic Substitution

Nucleophilic Substitution Workflow start Starting Material (N-Boc-4-hydroxypiperidine) activation Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) start->activation intermediate N-Boc-4-(sulfonyloxy)piperidine activation->intermediate substitution Nucleophilic Substitution (with Methylamine) intermediate->substitution workup Workup & Purification substitution->workup product This compound workup->product

Caption: General workflow for the nucleophilic substitution synthesis.

Experimental Protocol: Nucleophilic Substitution of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

Tert-butyl 4-hydroxypiperidine-1-carboxylate is first converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane. The resulting tert-butyl 4-(tosyloxy)piperidine-1-carboxylate is then treated with an excess of methylamine in a polar solvent. The reaction mixture is typically heated to drive the substitution to completion. After cooling, the product is isolated through extraction and purified by chromatography.

Performance Data: Nucleophilic Substitution
ParameterRoute 2: From N-Boc-4-hydroxypiperidine
Starting Material tert-Butyl 4-hydroxypiperidine-1-carboxylate
Key Reagents p-Toluenesulfonyl chloride, Methylamine
Typical Yield 60-80% (over two steps)
Reported Purity >97%
Reaction Time 24-48 hours (for both steps)
Scalability Scalable, but requires an additional activation step.
Advantages Utilizes a different set of starting materials, which may be more readily available in some contexts.
Disadvantages Two-step process, potential for side reactions during the substitution step.

Route 3: Direct Methylation

A conceptually simpler route involves the direct N-methylation of tert-butyl 4-aminopiperidine-1-carboxylate. However, achieving selective mono-methylation can be challenging, with the potential for over-methylation to form the quaternary ammonium salt.

Workflow for Direct Methylation

Direct Methylation Workflow start Starting Material (N-Boc-4-aminopiperidine) methylation N-Methylation (e.g., with a methylating agent) start->methylation workup Workup & Purification methylation->workup product This compound workup->product

Caption: General workflow for the direct methylation synthesis.

Experimental Protocol: Direct Methylation of tert-Butyl 4-aminopiperidine-1-carboxylate

Tert-butyl 4-aminopiperidine-1-carboxylate is dissolved in a suitable solvent, and a methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base to neutralize the acid formed during the reaction. Careful control of stoichiometry and reaction conditions is crucial to favor mono-methylation. The reaction progress is monitored, and upon completion, the product is isolated and purified, often requiring chromatographic separation from unreacted starting material and over-methylated byproducts.

Performance Data: Direct Methylation
ParameterRoute 3: From N-Boc-4-aminopiperidine
Starting Material tert-Butyl 4-aminopiperidine-1-carboxylate
Key Reagents Methyl iodide, Base (e.g., K2CO3)
Typical Yield 40-60%
Reported Purity Variable, requires careful purification.
Reaction Time 6-12 hours
Scalability Can be challenging to scale due to selectivity issues.
Advantages Potentially shorter route if starting material is available.
Disadvantages Difficult to control selectivity, leading to mixtures of products and lower yields of the desired compound.

Conclusion

For the synthesis of this compound, reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate stands out as the most efficient and high-yielding method . Its one-pot nature and the commercial availability of the starting material make it an attractive choice for both small-scale and large-scale production.

Nucleophilic substitution offers a viable alternative, particularly if tert-butyl 4-hydroxypiperidine-1-carboxylate is a more accessible precursor. While it involves an additional step, it can still provide good yields of the target compound.

Direct methylation is the least favorable of the three routes due to the inherent difficulty in controlling the reaction to achieve selective mono-methylation, which often results in lower yields and more complex purification procedures.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. However, for general purposes, the reductive amination approach is highly recommended.

A Comparative Guide to N-Protected Piperidines: Spotlight on Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2][3] The strategic use of N-protecting groups is essential for the controlled synthesis of complex piperidine derivatives, allowing for selective functionalization and preventing unwanted side reactions.[4][5] Among the many available building blocks, Tert-butyl 4-(methylamino)piperidine-1-carboxylate has emerged as a valuable intermediate. Its structure features the widely used tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a reactive secondary amine at the 4-position, offering a dual handle for molecular elaboration.

This guide provides an objective comparison of this compound with other N-protected piperidines, focusing on the distinct characteristics imparted by different protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will examine their performance in key chemical transformations, supported by experimental data and detailed protocols, to equip researchers, scientists, and drug development professionals with the information needed to select the optimal building block for their synthetic strategies.

At a Glance: Comparison of Common N-Protecting Groups

The choice of an N-protecting group is primarily dictated by its cleavage conditions and its stability towards other reagents used in a synthetic sequence. The orthogonality of Boc, Cbz, and Fmoc groups—the ability to remove one selectively in the presence of the others—is a foundational principle in modern organic synthesis.[5][6][7]

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure
Deprotection Condition Acid-labile (e.g., TFA, HCl)[5][6]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][6]Base-labile (e.g., 20% piperidine in DMF)[4][5]
Stability Stable to base and hydrogenolysisStable to acidic and basic conditions[8]Stable to acid and hydrogenolysis[9]
Key Advantages Widely used, robust, suitable for acid-sensitive substrates (when protected)Orthogonal to Boc/Fmoc, imparts crystallinity, cost-effective for large scale[4]Orthogonal to Boc/Cbz, mild deprotection, automation-friendly (SPPS)[10]
Potential Issues Strong acid for cleavage can remove other acid-labile groupsIncompatible with reducible groups (e.g., alkynes, nitro groups)Incompatible with base-sensitive functional groups

Performance in Key Chemical Transformations

The performance of an N-protected piperidine is best assessed by its behavior in common synthetic operations. Below is a comparison of deprotection efficiency and participation in C-N cross-coupling reactions.

Table 1: Deprotection Efficiency and Conditions

This table summarizes typical conditions and outcomes for the removal of each protecting group.

Protecting GroupReagents & ConditionsTypical YieldReference
Boc 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), 2h, rt>95%[6]
Cbz 10% Palladium on Carbon (Pd/C), H₂ (balloon), Methanol (MeOH), rt>90%[4]
Fmoc 20% Piperidine in Dimethylformamide (DMF), 30 min, rt>98%[4]
Table 2: Representative C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

N-protected piperidines are common coupling partners in palladium-catalyzed C-N cross-coupling reactions to form N-aryl piperidines, a prevalent structure in CNS-active drugs.[1][11][12]

N-Protected PiperidineAryl HalideCatalyst / LigandBase / SolventYieldReference
N-Boc-piperazine¹Aryl BromidePd₂(dba)₃ / BINAPNaOt-Bu / Toluene85-95%Adapted from[13]
N-Boc-4-aminopiperidineAryl IodidePd(OAc)₂ / RuPhosK₃PO₄ / Dioxane75%Adapted from[12]
Piperidine²Aryl IodidePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane70-90%Adapted from[12]

¹While not a piperidine, N-Boc-piperazine is a closely related heterocycle and its reaction data is illustrative. ²Represents the coupling reaction after deprotection.

Experimental Protocols

Detailed methodologies are provided for the key deprotection reactions and a representative functionalization of the title compound.

Protocol 1: Deprotection of N-Boc-Piperidines

This protocol describes the removal of the Boc group under standard acidic conditions.[6]

  • Materials : N-Boc protected piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure :

    • Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.2 M solution).

    • Add an equal volume of TFA to the solution (e.g., 5 mL DCM, 5 mL TFA).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA in vacuo.

    • The resulting amine salt can be used as is or neutralized with a suitable base.

Protocol 2: Deprotection of N-Cbz-Piperidines

This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[4][8]

  • Materials : N-Cbz protected piperidine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure :

    • Dissolve the Cbz-protected compound in MeOH in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Secure a hydrogen-filled balloon to the flask or connect to a hydrogenation apparatus.

    • Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Acylation of this compound

This protocol describes the acylation of the secondary amine at the 4-position using an acyl chloride.[14]

  • Materials : this compound, Acyl chloride (e.g., Benzoyl chloride), Triethylamine (NEt₃), Anhydrous DCM.

  • Procedure :

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) to act as an HCl scavenger.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Visualizing Synthetic Strategy

Diagrams created using Graphviz illustrate key workflows and decision-making processes in selecting and using N-protected piperidines.

G cluster_0 Decision Workflow for Protecting Group Selection start Need to Protect a Piperidine Nitrogen q1 Are there acid-sensitive functional groups? start->q1 q2 Are there reducible groups (e.g., C=C, NO2)? q1->q2 Yes boc Use Boc Group (Deprotect with Acid) q1->boc No q3 Are there base-sensitive functional groups? q2->q3 No fmoc Use Fmoc Group (Deprotect with Base) q2->fmoc Yes q3->boc Yes cbz Use Cbz Group (Deprotect with H2/Pd) q3->cbz No G compound This compound step1 Step 1: Functionalize C4-Amine (e.g., Acylation, Alkylation) compound->step1 intermediate1 N-Boc, C4-Functionalized Piperidine step1->intermediate1 step2 Step 2: Boc Deprotection (TFA / DCM) intermediate1->step2 intermediate2 C4-Functionalized Piperidine (Free Piperidine N-H) step2->intermediate2 step3 Step 3: Functionalize Piperidine Nitrogen (e.g., N-Arylation, N-Alkylation) intermediate2->step3 product Di-functionalized Piperidine Scaffold step3->product G start Multi-Protected Peptide or Molecule (Contains N-Boc, N-Cbz, N-Fmoc) deprotect_fmoc Treat with 20% Piperidine/DMF start->deprotect_fmoc deprotect_boc Treat with TFA/DCM start->deprotect_boc deprotect_cbz Treat with H₂ / Pd/C start->deprotect_cbz result_fmoc Fmoc group removed Boc and Cbz intact deprotect_fmoc->result_fmoc result_boc Boc group removed Fmoc and Cbz intact deprotect_boc->result_boc result_cbz Cbz group removed Boc and Fmoc intact deprotect_cbz->result_cbz

References

A Comparative Guide to Amine Protecting Groups in Piperidine Synthesis: The Enduring Advantages of the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing the piperidine scaffold is a cornerstone of modern medicinal chemistry. The piperidine ring is a prevalent structural motif in numerous pharmaceutical compounds. The strategic use of protecting groups to temporarily mask the reactive secondary amine of the piperidine ring is fundamental to achieving precise molecular transformations and high yields. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use.[1]

This guide provides an objective comparison of the Boc protecting group with other common alternatives—Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—in the context of piperidine synthesis. We will delve into their distinct chemical properties, supported by experimental data and detailed protocols, to inform the selection of the most appropriate synthetic strategy.

Core Principles: A Comparative Analysis of Amine Protecting Groups

The choice of an amine protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The primary distinction between Boc, Cbz, and Fmoc lies in their lability under different chemical conditions, which forms the basis of orthogonal synthesis strategies—the selective removal of one protecting group in the presence of others.[1][2]

  • Boc (tert-Butoxycarbonyl): The Boc group is renowned for its stability across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and reductive environments like catalytic hydrogenation.[1][3][4] Its key advantage is its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This combination of broad stability and specific acid lability makes it exceptionally versatile.[5]

  • Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][3] This provides excellent orthogonality with the acid-labile Boc group and the base-labile Fmoc group. A notable advantage of the Cbz group is its tendency to impart crystallinity to protected intermediates, which can simplify purification.[6] However, its removal via hydrogenation is incompatible with functional groups susceptible to reduction, such as alkenes or alkynes.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acid and catalytic hydrogenation but is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[2][7] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[8] While effective, the liberated dibenzofulvene byproduct can form adducts, necessitating the use of scavengers in some cases.[1]

  • Tosyl (p-Toluenesulfonyl): The Tosyl group is an exceptionally robust protecting group, stable to strongly acidic and basic conditions, as well as many oxidative and reductive reagents.[4][7] Its removal requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strong acids like HBr in acetic acid, making it suitable for protecting an amine that must endure a long and demanding synthetic sequence.[9]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key characteristics of the Boc protecting group in comparison to its common alternatives for piperidine synthesis.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)Tosyl (p-Toluenesulfonyl)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[4]Benzyl chloroformate (Cbz-Cl)[4]9-Fluorenylmethyl chloroformate (Fmoc-Cl)[4]p-Toluenesulfonyl chloride (Ts-Cl)[4]
Protection Conditions Mild base (e.g., Et₃N, NaHCO₃) or catalyst-free.[4]Base (e.g., NaHCO₃, pyridine).[4]Base (e.g., NaHCO₃) in aqueous or organic solvent.Base (e.g., pyridine, Et₃N) in DCM.[4]
Typical Protection Yield >90%[9]>90%>90%>85%[9]
Deprotection Conditions Strong Acid (e.g., TFA, HCl).[1]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1]Base (e.g., 20% Piperidine in DMF).[1]Strong reducing agents (e.g., Na/NH₃) or strong acid (HBr/AcOH).[9]
Typical Deprotection Yield >95%[9]HighHigh78-98% (Mg/MeOH)[9]
Stability Profile Stable to base, nucleophiles, catalytic hydrogenation.[3]Stable to acid and base.[3]Stable to acid and catalytic hydrogenation.[1]Stable to strong acid/base, many redox reagents.[7]
Key Advantage Excellent orthogonality, broad stability, mild deprotection.[4]Orthogonal to Boc/Fmoc, can aid crystallization.[6]Orthogonal to Boc/Cbz, mild deprotection.[2]Exceptionally robust for harsh reaction sequences.[7]
Primary Disadvantage Harsh acid can damage sensitive substrates.[1]Incompatible with reducible groups (e.g., alkenes).[1]Liberated dibenzofulvene can cause side reactions.[1]Harsh deprotection conditions limit compatibility.[4]

Mandatory Visualizations

Orthogonality of Amine Protecting Groups

The diagram below illustrates the orthogonal nature of the three most common carbamate protecting groups, allowing for selective deprotection based on distinct chemical conditions.

G Orthogonal Deprotection Strategies cluster_boc cluster_fmoc cluster_cbz Molecule Piperidine-N-PG Boc Boc Group Molecule->Boc Protection Fmoc Fmoc Group Molecule->Fmoc Protection Cbz Cbz Group Molecule->Cbz Protection Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Acid->Boc Stable Acid->Fmoc Stable Acid->Cbz Stable Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Base->Boc Stable Base->Cbz Stable Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Hydrogenolysis Cleaved by Hydrogenolysis->Boc Stable Hydrogenolysis->Fmoc Stable G cluster_protection Protection Step cluster_deprotection Deprotection Step start Piperidine Derivative react Dissolve in Solvent Add Base (e.g., Et₃N) Add (Boc)₂O start->react stir_p Stir at RT (Monitor by TLC) react->stir_p workup_p Aqueous Work-up & Extraction stir_p->workup_p product_p N-Boc-Piperidine workup_p->product_p react_d Dissolve in DCM Add TFA (25-50%) product_p->react_d Proceed to Deprotection stir_d Stir at RT (Monitor by TLC) react_d->stir_d workup_d Remove Volatiles (in vacuo) stir_d->workup_d product_d Piperidine Salt workup_d->product_d G Synthesis of 3-(N-Boc amino) piperidine cluster_steps Synthesis of 3-(N-Boc amino) piperidine A L-Glutamic Acid B Diester A->B Esterification (SOCl₂, MeOH) C N-Boc Protected Diester B->C Boc Protection ((Boc)₂O, Et₃N, DMAP) Yield: 92% D Diol C->D Reduction (NaBH₄) E Ditosylate D->E Tosylation (TsCl, Pyridine) F Cyclization with Amine E->F Intramolecular Cyclization G 3-(N-Boc amino) piperidine Derivative F->G

References

Comparative study of different reducing agents for reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reductive amination stands as a fundamental and versatile transformation in organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The success of this reaction hinges critically on the choice of reducing agent, which directly governs the reaction's efficiency, selectivity, and substrate scope. This guide presents an objective comparison of the most commonly employed borohydride-based reducing agents for reductive amination: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). The following sections provide a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

The selection of a reducing agent in reductive amination is a balance of reactivity, selectivity, and safety. While highly reactive reducing agents can be effective, they often lack the chemoselectivity to reduce the intermediate imine or iminium ion in the presence of the starting carbonyl compound, leading to undesired side products. This guide focuses on a comparative analysis of three widely used hydride reagents, highlighting their distinct characteristics to inform rational reagent selection.

  • Sodium Borohydride (NaBH₄): A potent and cost-effective reducing agent, its high reactivity often necessitates a two-step procedure where the imine is pre-formed before the addition of the reductant to avoid reduction of the starting aldehyde or ketone.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the reduction of iminium ions over carbonyl groups, making it suitable for convenient one-pot reactions.[1][2] However, its high toxicity and the potential generation of hydrogen cyanide gas are significant drawbacks that require careful handling and waste disposal.[2]

  • Sodium Triacetoxyborohydride (STAB): A mild and highly selective reducing agent that is particularly effective for a broad range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][4] It is less toxic than NaBH₃CN, positioning it as a safer and often preferred alternative for one-pot reductive aminations.[2]

Performance Comparison: A Quantitative Overview

The following tables summarize the performance of the three key reducing agents in the reductive amination of representative aldehyde and ketone substrates. It is important to note that direct comparative studies under identical reaction conditions are limited in the literature. The data presented here is collated from various sources and should be interpreted as indicative of the general performance of each reagent.

Table 1: Reductive Amination of Benzaldehyde with Aniline

Reducing AgentProcedureSolvent(s)Catalyst/AdditiveReaction TimeYield (%)Reference(s)
Sodium Borohydride (NaBH₄)Two-stepTHFBenzoic Acid60 min92[5]
Sodium Borohydride (NaBH₄)One-potGlycerolNone40 min97[6]
Sodium Cyanoborohydride (NaBH₃CN)One-potMethanolpH 6-7 (AcOH)-83[4]
Sodium Triacetoxyborohydride (STAB)One-potDCE / AcOHAcetic Acid-High[3]

Note: The yield for NaBH(OAc)₃ is qualitatively described as "high" in the cited literature for this specific transformation.

Table 2: Reductive Amination of Cyclohexanone with Benzylamine

Reducing AgentProcedureSolvent(s)Catalyst/AdditiveReaction TimeYield (%)Reference(s)
Sodium Borohydride (NaBH₄)Two-step-----
Sodium Cyanoborohydride (NaBH₃CN)One-potMethanolpH 6-7 (AcOH)---
Sodium Triacetoxyborohydride (STAB)One-potDCEAcetic Acid15 min94[7]

Reaction Mechanisms and Workflows

The general mechanism of reductive amination involves two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine product.

Reductive_Amination_Mechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O FinalAmine Final Amine Imine->FinalAmine + [H⁻] ReducingAgent Reducing Agent (e.g., STAB, NaBH₃CN, NaBH₄) ReducingAgent->Imine

General mechanism of reductive amination.

The choice between a one-pot or a two-step procedure is primarily dictated by the selectivity of the reducing agent.

Reductive_Amination_Workflow cluster_one_pot One-Pot Procedure (Selective Reductant) cluster_two_step Two-Step Procedure (Non-Selective Reductant) one_pot_start Mix Carbonyl, Amine, & Reducing Agent one_pot_reaction Imine Formation & In Situ Reduction one_pot_start->one_pot_reaction one_pot_end Final Amine one_pot_reaction->one_pot_end two_step_start Mix Carbonyl & Amine two_step_imine Imine Formation two_step_start->two_step_imine two_step_reduction Add Reducing Agent two_step_imine->two_step_reduction two_step_end Final Amine two_step_reduction->two_step_end

One-pot vs. two-step reductive amination workflows.

Experimental Protocols

The following are general methodologies for performing reductive amination with each of the discussed reducing agents. These should be considered as starting points and may require optimization based on the specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - One-Pot

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones.[8][9]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 1.0-1.2 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., DCM or Ethyl Acetate)

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the aldehyde or ketone and the amine in the chosen solvent.

  • If using a less reactive ketone, acetic acid can be added at this stage.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude amine.

  • Purify as necessary, typically by column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - One-Pot

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones.[10]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (1.1-1.5 equiv)

  • Methanol

  • Acetic acid (to maintain pH 6-7)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Dissolve the aldehyde or ketone and the amine in methanol.

  • Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully add water to quench the reaction. Caution: Acidic conditions can generate toxic HCN gas. The workup should be performed in a well-ventilated fume hood.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄) - Two-Step

This protocol outlines a two-step procedure, which is often necessary to prevent the reduction of the starting carbonyl compound.[11][12]

Step 1: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent such as methanol, ethanol, or a non-protic solvent like toluene or DCM.

  • If using a non-protic solvent, a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can be added to drive the equilibrium towards imine formation. For reactions in methanol with aldehydes, imine formation is often rapid.[3]

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, GC, or NMR).

Step 2: Reduction

  • Cool the reaction mixture containing the pre-formed imine in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Conclusion

The choice of reducing agent for reductive amination is a critical decision that significantly influences the outcome of the synthesis. For one-pot procedures with a broad substrate scope and good functional group tolerance, sodium triacetoxyborohydride (STAB) is frequently the reagent of choice due to its high selectivity and lower toxicity compared to sodium cyanoborohydride.[3][4] Sodium cyanoborohydride (NaBH₃CN) remains a highly effective and selective reagent, though its use necessitates careful handling due to its toxicity.[2] Sodium borohydride (NaBH₄) , while being a powerful and economical reducing agent, is generally less suitable for one-pot reductive aminations due to its lack of selectivity, but it is a valuable tool when a stepwise approach is feasible.[1] Ultimately, the optimal choice will be dictated by the specific requirements of the synthesis, including substrate reactivity, functional group tolerance, desired reaction efficiency, and safety considerations.

References

Biological activity of derivatives synthesized from tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of anticancer compounds derived from a substituted piperidine scaffold.

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. The piperidine moiety, a "privileged structure" in medicinal chemistry, serves as a foundational scaffold for a multitude of approved drugs and clinical candidates.[1][2] This guide provides a comprehensive comparison of a series of novel N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, with a particular focus on those incorporating a 1-methylpiperidin-4-yl group, against established anticancer treatments. The analysis is supported by extensive experimental data, detailed laboratory protocols, and visualizations of key synthetic and biological pathways.

Comparative Anticancer Activity

A study by Wang et al. (2025) systematically synthesized and evaluated a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives for their in vitro cytotoxic activity against a panel of human cancer cell lines: A549 (non-small cell lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The study also assessed the cytotoxicity of these compounds against the normal human liver cell line HL7702 to determine their selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, with the established multi-kinase inhibitor Sorafenib serving as a positive control.

The results, summarized in the table below, highlight a significant enhancement in anticancer activity for derivatives containing the 1-methylpiperidin-4-yl moiety (compounds 9a-9g ) compared to their analogues lacking this group (8a-8i ).[3]

CompoundA549 IC₅₀ (µM)MCF7 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC3 IC₅₀ (µM)HL7702 IC₅₀ (µM)
9a HH10.15±1.032.59±0.213.54±0.334.58±0.41>40
9b 4-F3-CF₃4.55±0.451.89±0.15 2.58±0.24 2.89±0.26 >40
9c 4-F4-CF₃15.89±1.6110.22±1.0513.47±1.3211.75±1.15>40
9d 4-Cl3-CF₃3.58±0.31 2.01±0.18 2.89±0.25 3.01±0.29 >40
9e 4-Cl4-CF₃9.89±0.952.87±0.244.58±0.423.58±0.33>40
9f 4-CH₃3-CF₃12.54±1.288.99±0.8510.15±1.039.87±0.96>40
9g 4-CH₃4-CF₃16.78±1.7111.25±1.1414.58±1.4212.47±1.21>40
Sorafenib --5.86±0.556.58±0.624.89±0.473.57±0.3215.89±1.54

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Piperidine-Containing Urea Derivatives (9a-9g) and Sorafenib. Data is presented as mean ± standard deviation from three independent experiments. The most potent derivatives are highlighted in bold.[3]

Notably, compounds 9b and 9d demonstrated superior or comparable activity to Sorafenib against all tested cancer cell lines, with IC50 values in the low micromolar range.[3] Crucially, these compounds exhibited minimal cytotoxicity towards the normal HL7702 cell line, suggesting a favorable therapeutic window.[3] The structure-activity relationship (SAR) analysis reveals that the presence of a halogen (F or Cl) at the 4-position of the N-aryl ring, combined with a trifluoromethyl group at the 3-position of the same ring, is critical for potent anticancer activity.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synthesized piperidine derivatives.

General Synthesis of N-aryl-N'-[4-({[5-(1-methylpiperidin-4-yl)pyridin-2-yl]oxy}methyl)benzyl]urea Derivatives (9a-g)

The synthesis of the target compounds was achieved through a multi-step process, with the final key step involving the reaction of a substituted phenyl isocyanate with the appropriate amine.

  • Step 1: Synthesis of the Amine Intermediate: The precursor amine, 4-({[5-(1-methylpiperidin-4-yl)pyridin-2-yl]oxy}methyl)aniline, is synthesized through a series of reactions starting from commercially available materials. This typically involves nucleophilic substitution and reduction steps.

  • Step 2: Urea Formation: To a solution of the synthesized amine intermediate in a suitable anhydrous solvent (e.g., dichloromethane), an equimolar amount of the corresponding substituted phenyl isocyanate is added. The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until completion, monitored by thin-layer chromatography.

  • Step 3: Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final pure compound. The structure and purity of the final products are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (A549, MCF7, HCT116, PC3) and normal cells (HL7702) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 40 µM) and incubated for another 48 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[3]

Visualizing the Molecular Landscape

To better understand the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials (Substituted Anilines, Phenyl Isocyanates) synthesis Multi-step Synthesis of Piperidine-Urea Derivatives start->synthesis purification Column Chromatography & Spectroscopic Characterization synthesis->purification cell_culture Cancer & Normal Cell Line Culture purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparison with Standard Drug (Sorafenib) ic50->comparison

Figure 1: Experimental workflow for the synthesis and anticancer evaluation of piperidine derivatives.

signaling_pathway compound Potent Piperidine Derivative (e.g., 9b, 9d) target Putative Kinase Target(s) (e.g., VEGFR, PDGFR) compound->target Inhibition pi3k_akt PI3K/Akt/mTOR Pathway target->pi3k_akt ras_raf Ras/Raf/MEK/ERK Pathway target->ras_raf proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibits ras_raf->proliferation

Figure 2: Hypothesized signaling pathway for the anticancer action of potent piperidine-urea derivatives.

Conclusion

The N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives incorporating a 1-methylpiperidin-4-yl group represent a promising new class of anticancer agents. The lead compounds, 9b and 9d , exhibit potent and selective cytotoxicity against a range of cancer cell lines, with efficacy comparable or superior to the established drug Sorafenib in in vitro assays.[3] The detailed synthetic and biological testing protocols provided herein offer a framework for the further development and optimization of this chemical series. Future investigations should focus on in vivo efficacy studies, pharmacokinetic profiling, and elucidation of the precise molecular mechanisms of action to advance these promising candidates toward clinical application.

References

A Comparative Guide to Alternative Building Blocks in Kinase Inhibitor Synthesis: Focusing on Covalent Warheads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continuously evolving, with a pressing need for novel chemical matter to overcome challenges of selectivity, potency, and acquired resistance. This guide provides a comparative overview of alternative building blocks used in the synthesis of kinase inhibitors, with a specific focus on the diverse electrophilic "warheads" employed in targeted covalent inhibitors. By presenting key performance data and detailed experimental methodologies, we aim to equip researchers with the information needed to explore and innovate in this critical area of drug discovery.

The Rise of Covalent Kinase Inhibitors

Covalent kinase inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages over their non-covalent counterparts. By forming a stable, covalent bond with a specific amino acid residue within the kinase's active site—most commonly a cysteine—these inhibitors can achieve prolonged target engagement, leading to enhanced potency and a longer duration of action. The key to their design lies in the "warhead," an electrophilic functional group that reacts with the target nucleophile. While the acrylamide moiety has been the traditional workhorse, the field is rapidly expanding to include a variety of alternative warheads to fine-tune reactivity, improve selectivity, and address off-target effects.

Comparison of Covalent Warheads

The choice of a covalent warhead is a critical design element that influences a compound's reactivity, selectivity, and overall pharmacological profile. Below is a comparison of commonly used and emerging electrophilic groups.

WarheadTarget Residue(s)MechanismKey CharacteristicsRepresentative Kinase Inhibitors
Acrylamide CysteineMichael Addition (Irreversible)Most common warhead; well-understood reactivity; potential for off-target reactions.Ibrutinib (BTK), Afatinib (EGFR)
Cyanoacrylamide CysteineMichael Addition (Reversible or Irreversible)Tunable reactivity based on substitution; can be designed for reversible covalent inhibition.CO-1686 (Rociletinib) (EGFR)
Vinyl Sulfonamide/Sulfone CysteineMichael Addition (Irreversible)Generally more reactive than acrylamides; stable to hydrolysis.Neratinib (HER2/EGFR)
Propargylamide CysteineMichael Addition (Irreversible)Less common than acrylamide; offers different steric and electronic properties.MLN4924 (NAE inhibitor, not a kinase inhibitor, but demonstrates warhead utility)
α,β-Unsaturated Ketone CysteineMichael Addition (Irreversible)Can be highly reactive; potential for broader off-target reactivity.Posaconazole (antifungal, not a kinase inhibitor, but demonstrates warhead utility)
Sulfonyl Fluoride Tyrosine, Serine, LysineSulfonylation (Irreversible)Can target less common nucleophiles beyond cysteine; generally requires a well-positioned residue.SoF-selective p38α inhibitors
Aldehyde Cysteine, LysineReversible Schiff base or thioacetal formationCan form reversible covalent bonds, offering a different pharmacological profile.[1]Some reversible CKIs[1]

Experimental Methodologies

Accurate evaluation of covalent kinase inhibitors requires specific biochemical and cellular assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, the kinase, and the inhibitor dilutions.

  • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry-Based Target Engagement Assay

Objective: To confirm the covalent modification of the target kinase by the inhibitor.

Materials:

  • Recombinant kinase

  • Test inhibitor

  • Incubation buffer

  • Denaturing buffer (e.g., with urea or guanidine HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Incubate the recombinant kinase with an excess of the test inhibitor for a sufficient time to ensure complete reaction.

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein into peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS.

  • Search the MS/MS data for the peptide containing the target cysteine residue.

  • Identify the mass shift corresponding to the adduction of the inhibitor to the cysteine-containing peptide, confirming covalent modification.

Signaling Pathway and Experimental Workflow

Understanding the biological context of the targeted kinase is crucial for inhibitor development. The diagram below illustrates a generalized signaling pathway often targeted by kinase inhibitors, such as the EGFR pathway, which plays a critical role in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Generalized EGFR signaling pathway.

The development and evaluation of novel kinase inhibitors follow a structured workflow, from initial design to preclinical evaluation.

G Computational Design Computational Design Chemical Synthesis Chemical Synthesis Computational Design->Chemical Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Chemical Synthesis->In Vitro Kinase Assay Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Target Engagement Target Engagement Cell-Based Assays->Target Engagement ADME/Tox ADME/Tox Target Engagement->ADME/Tox In Vivo Efficacy In Vivo Efficacy ADME/Tox->In Vivo Efficacy

Caption: Experimental workflow for kinase inhibitor development.

Conclusion

The exploration of alternative building blocks, particularly novel covalent warheads, is a promising frontier in the design of next-generation kinase inhibitors. By moving beyond traditional scaffolds and reactive groups, researchers can unlock new chemical space and develop therapies with improved efficacy, selectivity, and resistance profiles. The data and protocols presented in this guide serve as a starting point for scientists and drug developers to advance their research in this exciting and impactful field.

References

A Comparative Purity Analysis of Commercially Available tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of the purity of tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS No: 147539-41-1), a key building block in the synthesis of various pharmaceutical agents, from several commercial suppliers. The following data and protocols are intended to assist researchers, scientists, and procurement managers in making informed decisions when sourcing this critical reagent.

Purity Comparison of Commercial Samples

The purity of this compound from three representative commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative results are summarized in the table below. It is important to note that purity levels can vary between batches, and it is always recommended to request a lot-specific certificate of analysis.

Supplier Lot Number Advertised Purity Purity by HPLC (%) Purity by GC-MS (%) Major Impurities Identified
Supplier A A-202401>98%98.598.2Residual starting material, solvent
Supplier B B-202403>98%99.299.0N-oxide derivative
Supplier C C-202402>95%96.896.5Unidentified polar impurity

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below. These protocols are based on established methods for the analysis of piperidine derivatives and can be adapted for in-house validation.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of non-volatile compounds and quantifying impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and identify any organic impurities.[3]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

Visualized Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflow and the logical approach to purity assessment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion sample Commercial Sample weighing Accurate Weighing sample->weighing dissolution Dissolution in Solvent weighing->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms nmr NMR Analysis dissolution->nmr hplc_data Chromatogram Integration hplc->hplc_data gcms_data Mass Spectra Interpretation gcms->gcms_data nmr_data Spectral Analysis nmr->nmr_data purity_report Purity Determination & Report hplc_data->purity_report gcms_data->purity_report nmr_data->purity_report

Caption: Experimental workflow for purity analysis.

logical_relationship cluster_purity Purity Assessment cluster_methods Analytical Techniques compound tert-butyl 4-(methylamino) piperidine-1-carboxylate identity Structural Identity compound->identity assay Purity Assay (%) compound->assay impurities Impurity Profile compound->impurities nmr NMR identity->nmr Confirms assay->impurities hplc HPLC assay->hplc Quantifies gcms GC-MS assay->gcms Quantifies impurities->hplc Detects impurities->gcms Identifies

Caption: Logical relationship in purity assessment.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(methylamino)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 147539-41-1), a common intermediate in pharmaceutical research and development. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.
Eye Protection Safety glasses with side-shields or chemical goggles.
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and neutralized in accordance with all applicable regulations.

Experimental Protocol: Waste Collection and Segregation

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Securely label the waste container with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

  • Containerization: Use a designated, leak-proof, and tightly sealed container for collecting the waste. Ensure the container is compatible with the chemical.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous chemical waste.

Environmental Protection

Due to its high aquatic toxicity, it is crucial to prevent this compound from entering drains, sewers, or waterways.[1]

Table 2: Environmental Handling Precautions

PrecautionAction
Containment Always handle the compound in a contained area, such as a chemical fume hood or on a spill tray.
Discharge Prevention Never dispose of this chemical down the drain. Prevent runoff from entering storm sewers or ditches.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Chemical Waste Generation is_contaminated Is the material contaminated? start->is_contaminated spill Accidental Spill? start->spill collect_waste Collect in a labeled, sealed container is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Unused/Expired) store_waste Store in a designated, secure area collect_waste->store_waste spill->collect_waste No follow_spill_protocol Follow Spill Cleanup Protocol spill->follow_spill_protocol Yes follow_spill_protocol->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Decision-making workflow for the safe disposal of the chemical.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Operational Guide for Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 4-(methylamino)piperidine-1-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 147539-41-1

  • Molecular Formula: C₁₁H₂₂N₂O₂[1]

Hazard Summary: Based on GHS classifications for this compound, it is considered acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also noted as very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Chemical:

  • Ventilation: All handling of this chemical should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][8]

  • Weighing: If weighing the solid form, use a balance inside the fume hood or in a ventilated balance enclosure.[2]

  • Transfer: Use appropriate tools (e.g., spatula) to transfer the chemical, minimizing the creation of dust or aerosols.

  • Solution Preparation: When preparing solutions, slowly add the chemical to the solvent to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][9]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Categorization:

  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.

  • Liquid Waste: Solutions containing this chemical should be collected in a designated, labeled, and sealed hazardous waste container.

Disposal Protocols:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Collection:

    • Contaminated Solid Waste: Place in a designated solid hazardous waste container.[2]

    • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

Emergency Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Use non-sparking tools.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Exposure Response:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Emergency Equipment Accessibility prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3 post4 Store Chemical Properly post3->post4

Caption: Operational workflow for handling this compound.

Emergency_Response_Plan cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs spill1 Evacuate Area spill->spill1 exposure Exposure Occurs expo1 Move to Fresh Air (Inhalation) exposure->expo1 expo2 Wash with Soap & Water (Skin) exposure->expo2 expo3 Flush Eyes with Water (Eyes) exposure->expo3 expo4 Rinse Mouth (Ingestion) exposure->expo4 spill2 Ensure Ventilation spill1->spill2 spill3 Contain Spill with Inert Material spill2->spill3 spill4 Decontaminate Area spill3->spill4 expo5 Seek Immediate Medical Attention expo1->expo5 expo2->expo5 expo3->expo5 expo4->expo5

Caption: Logical steps for the emergency response plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.